2,4-Dichloro-3-cyanopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYZEFBWEXEOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621350 | |
| Record name | 2,4-Dichloronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180995-12-4 | |
| Record name | 2,4-Dichloronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-3-cyanopyridine
This guide provides a comprehensive technical overview of 2,4-dichloro-3-cyanopyridine, a pivotal heterocyclic intermediate for professionals in chemical research and pharmaceutical development. We will delve into its core physicochemical properties, explore its nuanced reactivity with a focus on regioselectivity, detail its applications as a versatile building block, and outline essential safety protocols. The insights herein are curated to empower researchers to leverage this compound's unique chemical architecture for the synthesis of novel molecules and active pharmaceutical ingredients (APIs).
Core Molecular Profile and Physicochemical Properties
This compound (IUPAC Name: 2,4-dichloropyridine-3-carbonitrile) is a polysubstituted heteroaromatic compound.[1][2] Its structure features a pyridine ring, an electron-deficient aromatic system, which is further activated by three electron-withdrawing groups: two chlorine atoms at positions 2 and 4, and a nitrile group at position 3.[3] This electronic arrangement is the primary driver of its chemical behavior and utility in synthesis.
Caption: Molecular structure of this compound.
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 180995-12-4 | [1][4][5] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |
| Molecular Weight | 173.00 g/mol | [2][6] |
| Appearance | White to light brown solid | [4] |
| Melting Point | 107-109 °C | [7] |
| Boiling Point | 293.0 ± 35.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in water | [1][4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Spectroscopic Profile
The structural identity of this compound can be unequivocally confirmed through standard spectroscopic techniques.
-
¹H NMR: The spectrum is simple, exhibiting two doublets in the aromatic region corresponding to the protons at the C5 and C6 positions. The coupling constant between them would be characteristic of ortho-coupling in a pyridine ring.
-
¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in its characteristic region (~115-120 ppm), while the carbons bonded to chlorine (C2 and C4) will be significantly downfield.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2230-2240 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.[8]
-
Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks), confirming the molecular formula. The molecular ion peak would be observed at m/z corresponding to 172.[2]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its two chloro-substituents. The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), while modern catalytic methods allow for selective cross-coupling reactions.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 180995-12-4 [m.chemicalbook.com]
- 5. H63347.06 [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-3-cyanopyridine
Introduction: The Strategic Importance of 2,4-Dichloro-3-cyanopyridine in Synthesis
This compound is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Its pyridine core, substituted with two reactive chlorine atoms and an electron-withdrawing cyano group, provides a versatile scaffold for constructing more complex molecular architectures.[1][2] This guide offers a comprehensive examination of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application. Understanding these properties is not merely an academic exercise; it is fundamental to optimizing reaction conditions, ensuring purity, and ultimately influencing the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product.[4][]
Core Physicochemical & Spectroscopic Data
The fundamental physical and chemical identifiers for this compound are summarized below. This data serves as the primary reference for handling, characterization, and quality control.
Molecular & Identification Properties
A visual representation of the molecular structure of this compound is provided below, illustrating the arrangement of its constituent atoms.
Caption: Molecular Structure of this compound.
| Property | Value | Source(s) |
| CAS Number | 180995-12-4 | [6][7][8] |
| Molecular Formula | C₆H₂Cl₂N₂ | [7][9][10] |
| Molecular Weight | 172.996 g/mol | [7] |
| IUPAC Name | 2,4-dichloropyridine-3-carbonitrile | [7][8] |
| Appearance | White to light brown/yellow solid powder | [1][6] |
Thermodynamic & Solubility Data
| Property | Value | Source(s) |
| Melting Point | 107-109 °C | [6] |
| Boiling Point | 293.0 ± 35.0 °C (Predicted) | [6][11] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [6][11] |
| Water Solubility | Slightly soluble | [6][7] |
| pKa | -1.94 ± 0.10 (Predicted) | [6] |
Spectroscopic Fingerprint
| Spectrum Type | Key Peaks / Signals | Source(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (d, J=5.5 Hz, 1H), 7.91 (d, J=5.5 Hz, 1H) | [6] |
| Infrared (IR) (KBr Pellet) | 3072, 2235 (C≡N), 1559, 1538, 1444, 1406, 1368, 1220, 820 cm⁻¹ | [6] |
| High-Resolution MS | m/z Calculated for C₆H₂N₂Cl₂: 171.9595, Found: 171.9598 | [6] |
| Mass Spec. (EI) | m/z: 172 [M⁺], 137, 110, 101, 75, 62, 51 | [6] |
Experimental Methodologies for Physical Property Determination
The reliability of physical property data hinges on the robustness of the experimental protocols used for their determination. The following sections detail standard, validated methodologies for characterizing this compound.
Melting Point Determination: A Critical Purity Indicator
Expertise & Experience: The melting point is one of the most fundamental and informative physical properties of a crystalline solid. A sharp melting range (typically ≤1 °C) is a strong indicator of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[12] For a crucial intermediate like this compound, confirming a sharp melting point is a primary quality control step. The capillary method using a digital apparatus like a Mel-Temp is a standard and reliable technique.
Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a clean, dry mortar.
-
Capillary Loading: Invert an open-ended capillary tube and press it into the sample powder. Tap the closed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[2]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (e.g., 10-20 °C/min) to get a preliminary range. Allow the apparatus to cool significantly before the precise measurement.[2][13]
-
Precise Measurement: Heat the block at a medium rate until the temperature is approximately 15-20 °C below the expected melting point.[13]
-
Slow Heating: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[2]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Caption: Workflow for Melting Point Determination via Capillary Method.
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
Expertise & Experience: FTIR spectroscopy is an indispensable tool for confirming the molecular structure of a compound by identifying its functional groups. For this compound, the most characteristic absorption is the sharp, strong peak for the nitrile (C≡N) group around 2235 cm⁻¹.[6] The presence and position of this peak, along with the fingerprint region, provide a unique spectral signature. The KBr pellet method is a classic and effective technique for analyzing solid samples, ensuring a uniform dispersion of the analyte in an IR-transparent matrix.[9][14]
Experimental Protocol (KBr Pellet Method):
-
Sample & KBr Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[9]
-
Pellet Formation: Transfer the powder mixture into a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.
-
Background Scan: Place a blank KBr pellet (or an empty sample holder) in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Replace the background with the sample pellet and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra. Key peaks to verify for this compound include the C≡N stretch (around 2235 cm⁻¹) and C-Cl stretches, as well as aromatic C=C and C-N vibrations.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton Environment
Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the number and electronic environment of protons in a molecule.[10][15] For this compound, the spectrum is expected to be simple, showing two doublets corresponding to the two protons on the pyridine ring. The chemical shifts, coupling constants (J-values), and integration are all critical pieces of data for structural confirmation.[6] The use of a deuterated solvent, such as DMSO-d₆, is essential to avoid overwhelming the sample signals with solvent protons.[15]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Shimming & Tuning: The instrument's magnetic field must be shimmed to achieve maximum homogeneity, and the probe tuned to the ¹H frequency to ensure optimal signal sensitivity. This is typically an automated process on modern spectrometers.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (often to the residual solvent peak or an internal standard like TMS).
-
Spectral Analysis: Analyze the chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns) to confirm the structure is consistent with the expected two doublets for the aromatic protons.[6]
The Significance of Physical Properties in a Research & Development Context
The physical properties detailed in this guide are not just data points; they are critical parameters that dictate the compound's utility and behavior in practical applications.
-
Solubility: As a pharmaceutical or agrochemical intermediate, the solubility of this compound in various organic solvents dictates the choice of reaction medium, affects reaction rates, and influences the ease of purification via crystallization.[6] Poor solubility can lead to inefficient reactions and complicated workup procedures.[6] In drug development, the properties of intermediates can influence the solubility of the final API, which is a critical determinant of its bioavailability.[]
-
Melting Point & Purity: As established, the melting point is a direct and reliable measure of purity. For pharmaceutical applications, the purity of an intermediate is non-negotiable, as impurities can be carried through the synthesis to the final API, potentially affecting its safety and efficacy.[4] A consistent and sharp melting point provides confidence in the material's quality.
-
Spectroscopic Data (NMR & IR): The spectroscopic fingerprint is the definitive identity card of the molecule. It provides unambiguous confirmation of the chemical structure, ensuring that the correct material is being used.[10] This is a cornerstone of quality assurance and is required for regulatory documentation. Any deviation from the reference spectra indicates the presence of impurities or a different compound altogether.
Safe Handling and Storage
Given its chemical nature, proper handling and storage of this compound are essential for laboratory safety.
-
Safety Precautions: The compound is classified as toxic if inhaled and harmful if swallowed or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[7][16] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][7] Recommended storage temperatures are often between 2-8 °C.[6]
Conclusion
This compound is a valuable chemical intermediate whose effective use is underpinned by a thorough understanding of its physical properties. The data and protocols presented in this guide provide a robust framework for its characterization, ensuring purity, confirming identity, and facilitating its successful application in complex synthetic pathways. By integrating this knowledge, researchers and developers can streamline their processes, ensure the quality of their final products, and continue to innovate in the fields of medicine and agriculture.
References
- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. tapi.com [tapi.com]
- 6. What are the factors that determine the solubility of intermediates? - Blog - Kono Chem [konochem.com]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. edinst.com [edinst.com]
- 12. westlab.com [westlab.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. jascoinc.com [jascoinc.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound, 95% | Fisher Scientific [fishersci.ca]
A Comprehensive Spectroscopic and Structural Elucidation of 2,4-Dichloro-3-cyanopyridine: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-dichloro-3-cyanopyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the synergy between these techniques for unambiguous structural confirmation, grounded in established scientific principles and supported by authoritative references.
Molecular Structure and Spectroscopic Overview
This compound possesses a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a cyano group at position 3.[3] This substitution pattern gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.68 | Doublet | 5.2 |
| H-6 | 8.45 | Doublet | 5.2 |
Table 1: ¹H NMR Spectral Data for this compound.[4]
Interpretation:
-
The downfield chemical shifts of both protons are consistent with their attachment to an electron-deficient pyridine ring.
-
The signal at 8.45 ppm is assigned to H-6, which is deshielded by the adjacent electronegative nitrogen atom.
-
The signal at 7.68 ppm is assigned to H-5.
-
The observed coupling constant of 5.2 Hz is typical for a four-bond coupling between protons at positions 5 and 6 of a pyridine ring.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Use a standard pulse program for ¹H NMR.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-5 seconds between scans.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
¹H NMR Interpretation Workflow
Caption: Workflow for the interpretation of the ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of directly available experimental data for this compound, the following are predicted chemical shifts based on the analysis of similar substituted pyridines.[7][8]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~110 |
| C-4 | ~145 |
| C-5 | ~125 |
| C-6 | ~150 |
| CN | ~115 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Interpretation of Predicted Shifts:
-
C-2 and C-6: These carbons, being adjacent to the nitrogen atom, are expected to be the most downfield. The presence of a chlorine atom at C-2 would further deshield it.
-
C-4: The carbon bearing the second chlorine atom is also expected to be significantly downfield.
-
C-5: This carbon, bonded to a hydrogen, is predicted to be the most upfield of the aromatic carbons.
-
C-3 and CN: The carbon of the cyano group and the C-3 to which it is attached are expected to have chemical shifts in the range of 110-115 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.
-
Data Acquisition:
-
Use a standard pulse program for proton-decoupled ¹³C NMR.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is appropriate.
-
-
Data Processing: Follow the same processing steps as for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano group and the substituted pyridine ring.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N stretch | 2240 - 2220 |
| C=N and C=C stretches (aromatic ring) | 1600 - 1400 |
| C-H bend (aromatic) | 900 - 690 |
| C-Cl stretch | 800 - 600 |
Table 3: Predicted IR Absorption Frequencies for this compound.
Interpretation of Predicted Absorptions:
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2240-2220 cm⁻¹, which is characteristic of a nitrile group.[9][10]
-
Aromatic Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region are anticipated, corresponding to the C=C and C=N stretching vibrations of the pyridine ring.
-
C-H Bending: Out-of-plane C-H bending vibrations for the two adjacent hydrogens on the ring are expected in the 900-690 cm⁻¹ range.
-
C-Cl Stretching: The carbon-chlorine stretching vibrations are typically observed in the fingerprint region between 800 and 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
-
Data Processing: The data is typically processed automatically by the instrument software to produce a spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 172/174/176 | Molecular ion |
| [M-Cl]⁺ | 137/139 | Loss of a chlorine atom |
| [M-CN]⁺ | 146/148/150 | Loss of the cyano group |
Table 4: Predicted Mass Spectrometry Data for this compound.[3]
Interpretation:
-
Molecular Ion: The mass spectrum is expected to show a molecular ion peak cluster at m/z 172, 174, and 176, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks (approximately 9:6:1) are a characteristic signature for a molecule containing two chlorine atoms.
-
Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom to give a peak cluster around m/z 137/139, or the loss of the cyano group to give a peak cluster around m/z 146/148/150.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[5]
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the abundance of each ion to generate a mass spectrum.
Conclusion
The combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and unambiguous method for the structural elucidation and characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate, ensuring its correct identification and quality control in various applications.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(180995-12-4) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR [m.chemicalbook.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
literature review on 2,4-Dichloro-3-cyanopyridine
An In-depth Technical Guide to 2,4-Dichloro-3-cyanopyridine: Synthesis, Reactivity, and Applications
Abstract
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the pyridine ring, two chlorine substituents, and a nitrile group, confer a versatile reactivity profile. This guide provides an in-depth analysis of its synthesis, chemical behavior, and applications, with a particular focus on its role as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.
Core Properties and Spectroscopic Profile
This compound, also known as 2,4-dichloronicotinonitrile, is a stable, white to light brown solid at room temperature.[3][4][5] The strategic placement of two electron-withdrawing chlorine atoms and a cyano group on the electron-deficient pyridine ring makes the C2 and C4 positions highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[6][7]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dichloropyridine-3-carbonitrile | [3] |
| CAS Number | 180995-12-4 | [1][3][8] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][3][8] |
| Molecular Weight | 173.00 g/mol | [3][8] |
| Appearance | White to light brown solid | [4][5] |
| Boiling Point | 293.0±35.0 °C (Predicted) | [4] |
| Melting Point | 107-109°C | [4] |
| Solubility | Slightly soluble in water; Soluble in various organic solvents. | [1][4][9] |
| ¹H NMR (DMSO-d₆) | δ: 7.91 (1H, d, J = 5.5 Hz), 8.65 (1H, d, J = 5.5 Hz) | [4] |
| IR (KBr) νₘₐₓ (cm⁻¹) | 3072 (Ar-H), 2235 (C≡N), 1559, 1538 (C=C, C=N) | [4] |
| MS (EI) m/z | 172 [M⁺], 137, 110, 101, 75 | [3][4] |
Synthesis of the Core Scaffold
The efficient construction of the this compound scaffold is paramount for its application. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials and scale. Below is a detailed protocol for a common and reliable laboratory-scale synthesis.
Protocol 2.1: Synthesis from 2-Chloro-4-hydroxynicotinonitrile
This method involves the chlorination of the hydroxyl group at the C4 position, a robust transformation that proceeds in high yield. The causality behind this choice is the ready availability of the 4-hydroxypyridine precursor and the efficiency of phosphorus-based chlorinating agents.
Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology: [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq) in phosphoryl chloride (POCl₃) (approx. 3 mL per gram of starting material).
-
Chlorination: Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): After completion, allow the mixture to cool to room temperature. Carefully concentrate the solution under reduced pressure to remove excess POCl₃. To the residue, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases. This step neutralizes the acidic environment.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude product by recrystallization from hexane to afford this compound as a white powder. A typical yield for this process is around 63%.[4]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and as handles for metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly activated for SNAr. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the better stabilization of the Meisenheimer intermediate formed during attack at C4.
Mechanism: Regioselective Nucleophilic Aromatic Substitution
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 180995-12-4 [m.chemicalbook.com]
- 5. CAS 180995-12-4: this compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Safe Handling and Application of 2,4-Dichloro-3-cyanopyridine
This guide provides a comprehensive overview of this compound, a critical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple safety data sheet to offer a deeper understanding of the compound's properties, risks, and handling protocols. The causality behind each recommendation is explained to foster a culture of safety and precision in the laboratory.
This compound is a highly functionalized pyridine derivative whose strategic placement of chloro and cyano groups makes it a reactive and versatile building block.[1][2] Its structure is paramount in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the substituents activates the pyridine ring for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. This reactivity has been harnessed in the development of targeted therapeutics, including kinase inhibitors for oncology, and novel crop protection agents.[2][3] Understanding the inherent reactivity and associated toxicological profile of this compound is therefore essential for its safe and effective utilization in research and development.
Section 1: Physicochemical and Toxicological Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of safe handling. This compound is a solid at room temperature, but its potential to form dusts and its toxicological properties necessitate careful containment.[4][5]
Key Properties
The following table summarizes the essential physicochemical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂Cl₂N₂ | [4][6] |
| Molecular Weight | 173.00 g/mol | [4][6][7] |
| Appearance | White to light brown/yellow crystalline solid or powder | [2][5] |
| Melting Point | 107-109 °C | [8] |
| Boiling Point | ~293.0 °C (Predicted) | [5][9] |
| Solubility | Slightly soluble in water; Soluble in various organic solvents | [4][5][10] |
| Vapor Pressure | 0.00177 mmHg at 25°C | [9] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |
Toxicological Summary
This compound is classified as a toxic substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4] Its hazard profile is driven by both the chlorinated pyridine core and the nitrile (cyano) group.
-
Acute Toxicity: The compound is harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[4][6] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[4]
-
GHS Hazard Classification:
-
Mechanism of Toxicity: While specific mechanistic studies on this compound are limited, related cyanopyridines can exert toxicity. The nitrile group can potentially be metabolized to release cyanide, a potent inhibitor of cellular respiration. Furthermore, chlorinated aromatic compounds can be hepatotoxic and nephrotoxic. Studies on the related compound 3-cyanopyridine showed adverse effects on the liver and kidneys in animal models at higher doses.[11]
Section 2: Hazard Identification and Risk Assessment
A systematic approach to risk assessment is crucial before any work with this compound is initiated. The primary hazards are its acute toxicity and irritant properties.
Risk Assessment Workflow
The following workflow provides a logical pathway for assessing and mitigating risks associated with this compound. It emphasizes the "Hierarchy of Controls," prioritizing engineering and administrative controls over reliance on personal protective equipment (PPE).
Caption: Risk assessment workflow for handling this compound.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to strict protocols is non-negotiable. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound solid, including weighing, transfers, and additions to reaction vessels, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust.[12][13]
-
Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of any potential contaminants.[14]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[12][14]
Personal Protective Equipment (PPE)
Proper PPE is the last line of defense and must be worn at all times when handling this compound.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for transfers of the neat material. Gloves must be inspected before use and changed immediately if contaminated.[12][15]
-
Eye Protection: Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[12] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[16]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[15] For larger quantities or in the event of a spill, impervious clothing or a chemical-resistant apron may be necessary.
-
Respiratory Protection: Not typically required when work is conducted within a functional fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be used.[12]
General Handling and Storage Protocol
-
Designation: Designate a specific area within a fume hood for handling this compound.
-
Weighing: Weigh the solid material directly into a tared, sealable container within the fume hood. Avoid creating dust clouds.
-
Transfers: If transferring as a solid, use a spatula and minimize drop height. If possible, transfer as a solution in a suitable, low-volatility solvent.
-
Housekeeping: Clean the designated area thoroughly after each use. All contaminated disposable materials should be treated as hazardous waste.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][13] Recommended storage is at 2-8°C under an inert atmosphere.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[4][17]
Section 4: Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Protocol
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [12][18] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [12][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [12][19] |
| Ingestion | DO NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [12][15] |
Emergency Response Decision Tree
This diagram outlines the critical steps to take in an emergency situation.
Caption: Decision tree for responding to a spill or exposure event.
Section 5: Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Spill Cleanup Protocol
-
Minor Spill (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep or vacuum up the spilled material, avoiding dust generation. Use a HEPA-filtered vacuum if available.[19]
-
Place the collected material and any contaminated cleaning supplies into a labeled, sealed container for hazardous waste.[19]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office.
-
Prevent entry into the area.
-
Allow only trained emergency responders to handle the cleanup.
-
Waste Disposal
-
Chemical Waste: All unreacted this compound and reaction waste containing it must be disposed of as hazardous chemical waste.[20] Do not dispose of it down the drain.
-
Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh paper, pipette tips, and contaminated labware, must be collected in a designated, sealed hazardous waste container.[21]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[20]
Section 6: Application in Synthesis - A Workflow Example
To illustrate its utility, this section outlines a representative workflow for a nucleophilic aromatic substitution (SNAr) reaction, a common application for this intermediate in drug discovery.
Representative SNAr Reaction Workflow
This workflow demonstrates the displacement of the C4-chloride, which is generally more reactive than the C2-chloride in this system, with a generic primary amine (R-NH₂).
Caption: General workflow for an SNAr reaction using this compound.
Conclusion
This compound is an invaluable tool for chemical synthesis, but its utility is matched by its potential hazards. By embracing a safety-first mindset grounded in a thorough understanding of the compound's properties and by rigorously adhering to the handling, emergency, and disposal protocols outlined in this guide, researchers can mitigate risks effectively. Expertise in the lab is not only defined by successful synthetic outcomes but also by an unwavering commitment to the safety of oneself, one's colleagues, and the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 180995-12-4 [m.chemicalbook.com]
- 6. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. egle.state.mi.us [egle.state.mi.us]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. aksci.com [aksci.com]
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-3-cyanopyridine
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-3-cyanopyridine, a key intermediate in the pharmaceutical industry.[1] A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final drug products. This document synthesizes available physicochemical data, outlines predictive models for solubility based on molecular structure, and provides detailed, field-proven experimental protocols for determining solubility. This guide is intended for researchers, scientists, and drug development professionals engaged in work involving this critical compound.
Introduction: The Central Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. For a compound like this compound, understanding its solubility profile is not merely an academic exercise; it is a fundamental prerequisite for efficient process development and scalable manufacturing.
The choice of solvent can dictate reaction kinetics, influence impurity profiles, and is the cornerstone of effective crystallization and purification processes. An optimal solvent system can significantly enhance yield, reduce processing time, and ensure the final product meets stringent purity requirements. Conversely, a poorly understood solubility profile can lead to manufacturing challenges, batch-to-batch variability, and compromised product quality.
This guide delves into the solubility of this compound, providing both a theoretical framework and practical methodologies to empower researchers in their experimental design and process optimization endeavors.
Physicochemical Properties of this compound
A foundational understanding of the molecular and physical properties of this compound is essential for interpreting its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][2][3] |
| Molecular Weight | 173.00 g/mol | [2][3] |
| Appearance | White to light brown solid | [4] |
| Melting Point | 107-109 °C | [5] |
| pKa (Predicted) | -1.94 ± 0.10 | [4] |
| XLogP3 (Predicted) | 2.2 | |
| Topological Polar Surface Area | 36.7 Ų | [3] |
| Water Solubility | Slightly soluble | [1][4][6] |
The predicted XLogP3 value of 2.2 suggests that this compound has a moderate degree of lipophilicity. The presence of the polar cyano group and the nitrogen atom in the pyridine ring, counterbalanced by the two chlorine atoms and the aromatic ring, results in a molecule with mixed polarity. This structural composition suggests that its solubility will be highly dependent on the specific nature of the solvent. The general principle of "like dissolves like" would predict better solubility in solvents of intermediate polarity.
Qualitative Solubility Observations and Predictions
While quantitative data in a broad range of organic solvents is not extensively published in readily accessible literature, some qualitative information and predictions based on structural analogs can be made.
-
Water: The compound is consistently reported as "slightly soluble in water".[1][4][6] This is consistent with its predicted lipophilicity and the energetic cost of disrupting the hydrogen-bonding network of water to accommodate the solute.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Given the presence of the polar cyano group and the pyridine nitrogen, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute without the high energetic penalty of disrupting a hydrogen-bonded network.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are likely to be effective solvents. While the solute cannot donate hydrogen bonds, the nitrogen atom and cyano group can act as hydrogen bond acceptors. Therefore, a reasonable degree of solubility is expected.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar functionalities, the solubility in nonpolar solvents is expected to be limited. A patent describing the synthesis of this compound mentions purification by recrystallization from hexane, which implies that it is sparingly soluble in hot hexane and poorly soluble in cold hexane.[5]
Experimental Determination of Solubility: A Practical Guide
Given the scarcity of published quantitative solubility data, experimental determination is often necessary. The following section provides detailed protocols for two robust methods for determining the solubility of this compound.
Safety Precautions and Handling
Before undertaking any experimental work, it is crucial to be aware of the hazards associated with this compound.
-
Hazard Profile: The compound is harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Equilibrium Method Followed by Gravimetric Analysis
This is a classic and reliable method for determining thermodynamic solubility.
References
Methodological & Application
Application Notes and Protocols: 2,4-Dichloro-3-cyanopyridine in Modern Organic Synthesis
Introduction: The Strategic Value of 2,4-Dichloro-3-cyanopyridine
This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in organic synthesis. Its utility is anchored in the strategic placement of its reactive sites: two chlorine atoms at positions amenable to substitution and a cyano group that not only activates the pyridine ring but also serves as a versatile chemical handle. The pyridine core, an electron-deficient aromatic system, is rendered even more electrophilic by the powerful electron-withdrawing effects of the nitrile group and the ring nitrogen. This electronic profile makes this compound an exceptional substrate for a variety of transformations, particularly in the construction of complex molecular architectures for the pharmaceutical and agrochemical industries.[1][2]
This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and furnishing detailed, field-proven protocols for its use in nucleophilic aromatic substitution, the synthesis of fused heterocyclic systems, and palladium-catalyzed cross-coupling reactions.
The Workhorse Reaction: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its capacity for sequential and regioselective nucleophilic aromatic substitution (SNAr). The two chlorine atoms exhibit differential reactivity, a feature that chemists can exploit to build complexity in a controlled manner.
Causality of Regioselectivity
The chlorine atom at the C4-position is significantly more reactive towards nucleophiles than the chlorine at the C2-position. This can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack at each position.
-
Attack at C4: The negative charge of the intermediate can be delocalized onto both the ring nitrogen and the powerfully electron-withdrawing cyano group. This extensive delocalization results in a more stable intermediate, lowering the activation energy for the reaction.
-
Attack at C2: Delocalization of the negative charge from C2 attack does not involve the cyano group as effectively.
This inherent electronic preference allows for the selective functionalization of the C4-position while leaving the C2-chlorine intact for subsequent transformations.
Caption: General workflow for selective C4-substitution.
Protocol 1.1: Selective Amination at the C4-Position
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a foundational step for creating precursors to many biologically active molecules.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Addition of Reagents: Add the amine (1.1 eq) followed by the base (K₂CO₃ or DIPEA, 2.0 eq). The use of a non-nucleophilic base like DIPEA is preferred if the amine is expensive or sensitive, while K₂CO₃ is a cost-effective alternative.
-
Reaction Conditions: Heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-2-chloro-3-cyanopyridine derivative.
Trustworthiness Note: The success of this reaction hinges on the exclusion of water if using a moisture-sensitive amine and ensuring the base is sufficient to neutralize the HCl generated in situ.
Constructing Privileged Scaffolds: Synthesis of Fused Pyrido[2,3-d]pyrimidines
The 4-amino-2-chloro-3-cyanopyridine intermediate synthesized in Protocol 1.1 is an ideal precursor for constructing fused heterocyclic systems. The juxtaposition of the C4-amino group and the C3-cyano group allows for cyclization reactions to form the pyrido[2,3-d]pyrimidine core, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[3]
Causality of Cyclization
The reaction typically proceeds via an initial reaction of the C4-amino group with a one-carbon electrophile (e.g., formic acid, formamide). This forms an amidine or related intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the ring nitrogen onto the activated cyano group, followed by tautomerization to yield the aromatic fused system.
Caption: Pathway for pyrido[2,3-d]pyrimidine synthesis.
Protocol 2.1: Synthesis of a 7-Chloropyrido[2,3-d]pyrimidin-4(3H)-one Core
This protocol details the cyclization of a 4-amino-2-chloro-3-cyanopyridine derivative using formic acid.
Materials:
-
4-Amino-2-chloro-3-cyanopyridine derivative (1.0 eq)
-
Formic acid (98%)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the 4-amino-2-chloro-3-cyanopyridine derivative (1.0 eq) in formic acid (10-20 equivalents or as solvent).
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS. The product often precipitates from the reaction mixture upon formation.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly pour the reaction mixture into a beaker of ice water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove excess formic acid, and then with a small amount of cold ethanol or diethyl ether. Dry the product under vacuum. This method often yields a product of high purity without the need for column chromatography.
Expertise Note: The use of formic acid serves as both the reagent and the acidic catalyst for the cyclization. For less reactive substrates, a catalytic amount of a stronger acid like sulfuric acid can be added, though this may require more rigorous purification.[3]
Diversification via Cross-Coupling: Functionalizing the C2-Position
With the C4-position functionalized and the fused ring system in place, the remaining C2-chloro (or C7-chloro in the fused system) becomes the target for diversification. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the formation of C-C and C-N bonds.
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol provides a general method for coupling an aryl or heteroaryl boronic acid to the C2-chloro position of a substituted 3-cyanopyridine derivative.
Materials:
-
2-Chloro-3-cyanopyridine derivative (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or (PdCl₂(dppf)-CH₂Cl₂ adduct, 2-5 mol%)
-
Base (e.g., Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the 2-chloro-3-cyanopyridine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The solvent choice is critical; polar aprotic solvents are generally effective.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C (or use microwave irradiation) until the starting material is consumed as judged by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-3-cyanopyridine product.
| Reaction Type | Reagents | Typical Conditions | Product Class |
| SNAr (Amination) | R¹R²NH, K₂CO₃ | DMF, 80 °C, 6h | 4-Amino-2-chloropyridines |
| Cyclization | Formic Acid | Reflux, 100 °C, 4h | Pyrido[2,3-d]pyrimidines |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 90 °C, 8h | 2-Aryl-pyridines |
| Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI | Et₃N, 60 °C, 5h | 2-Alkynyl-pyridines |
Table 1: Summary of Key Transformations for this compound.
Conclusion
This compound is a quintessential example of a strategic building block in modern organic synthesis. Its well-defined reactivity profile, characterized by highly regioselective nucleophilic substitution at C4 followed by the potential for cyclization and cross-coupling at C2, provides a reliable and powerful platform for the synthesis of diverse and complex molecules. The protocols and principles outlined in this guide demonstrate its broad applicability and underscore its importance for researchers, particularly those in the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols: 2,4-Dichloro-3-cyanopyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a foundational structural motif in modern agrochemicals, prized for its versatile chemical reactivity and its presence in numerous biologically active molecules.[1][2][3] Among the vast array of pyridine-based intermediates, 2,4-Dichloro-3-cyanopyridine stands out as a critical building block, particularly in the synthesis of a blockbuster class of insecticides: the diamide family.[4][5] Its unique arrangement of two chlorine atoms and a cyano group on the pyridine core provides a reactive platform for constructing complex agrochemical molecules with high efficacy and selectivity.[4][5] This guide provides an in-depth exploration of the applications of this compound in the synthesis of key agrochemicals, complete with detailed protocols and mechanistic insights for research and development professionals.
Core Reactivity: A Platform for Nucleophilic Aromatic Substitution
The key to the utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chlorine at the 2-position is activated by the adjacent electron-withdrawing cyano group and the ring nitrogen, making it significantly more susceptible to displacement by nucleophiles compared to the chlorine at the 4-position. This regioselectivity is the cornerstone of its application in multi-step syntheses, allowing for the sequential introduction of different functionalities.
Application I: Synthesis of Diamide Insecticides - A Case Study of Chlorantraniliprole and Cyantraniliprole
The most prominent application of this compound is in the synthesis of the anthranilic diamide insecticides, chlorantraniliprole and cyantraniliprole. These compounds are potent and selective activators of insect ryanodine receptors, leading to uncontrolled muscle contraction and paralysis in target pests.[6]
Synthetic Pathway Overview
The synthesis of these complex molecules from this compound involves a multi-step sequence that leverages the regioselective reactivity of the pyridine core. A generalized workflow is depicted below:
Caption: Generalized synthetic workflow for diamide insecticides.
Protocol 1: Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This key intermediate is central to the synthesis of both chlorantraniliprole and cyantraniliprole. The following protocol outlines a representative laboratory-scale synthesis.
Materials:
-
2,3-Dichloropyridine (starting material for the pyrazole component)
-
Hydrazine hydrate
-
Diethyl maleate
-
N-Bromosuccinimide (NBS)
-
Sodium hydroxide
-
Hydrochloric acid
-
Suitable solvents (e.g., ethanol, water, acetic acid)
Procedure:
-
Hydrazinolysis: React 2,3-dichloropyridine with hydrazine hydrate to form 2-hydrazinyl-3-chloropyridine. This initial nucleophilic substitution targets the more reactive 2-position of the dichloropyridine.
-
Cyclization: The resulting hydrazine derivative is then reacted with diethyl maleate in a Michael addition followed by an intramolecular cyclization to yield a pyrazolone intermediate.
-
Bromination: The pyrazolone is brominated using a suitable brominating agent like N-Bromosuccinimide (NBS) in an acidic medium.
-
Hydrolysis: The ester group is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the product.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
The use of hydrazine hydrate in the first step is a standard method for introducing a hydrazine moiety onto an activated aromatic ring.
-
Diethyl maleate is a common C4 synthon for the construction of the pyrazole ring.
-
NBS is a convenient and selective brominating agent for activated aromatic systems.
Protocol 2: Amide Coupling to form Chlorantraniliprole
The final step in the synthesis is the coupling of the pyrazole carboxylic acid with the appropriate substituted aniline.
Materials:
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-Amino-5-chloro-N,3-dimethylbenzamide
-
Methanesulfonyl chloride
-
3-Picoline
-
Propionitrile (solvent)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in propionitrile.
-
Base Addition: Add 3-picoline to the mixture.
-
Activation and Coupling: Cool the mixture to between -5°C and 0°C. Slowly add methanesulfonyl chloride dropwise.[7]
-
Reaction Monitoring: Stir the reaction mixture at low temperature for one hour, then allow it to warm to room temperature and stir for an additional three hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, quench the reaction with water. The product will precipitate out of the solution. Filter the solid, wash with a propionitrile-water mixture, then with propionitrile, and dry under nitrogen to yield chlorantraniliprole.[7]
Causality Behind Experimental Choices:
-
Methanesulfonyl chloride acts as a dehydrating agent, activating the carboxylic acid for amide bond formation.
-
3-Picoline serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Low-temperature addition of methanesulfonyl chloride is crucial to control the exothermic reaction and prevent side product formation.
Data Summary: Key Diamide Insecticides
| Compound | Target Pests | Mode of Action |
| Chlorantraniliprole | Lepidoptera, Coleoptera, Diptera, Isoptera[8] | Ryanodine receptor activator[6] |
| Cyantraniliprole | Broad spectrum including Lepidoptera[9] | Ryanodine receptor activator[6] |
Application II: Synthesis of Herbicidal Intermediates
This compound also serves as a precursor for various herbicidal compounds.[4][5] The cyano group can be hydrolyzed to a carboxylic acid or an amide, and the chlorine atoms can be displaced by a variety of nucleophiles to generate a diverse library of herbicidal candidates.
Synthetic Workflow for Pyridine-based Herbicides
Caption: General pathway for herbicide synthesis from this compound.
Conclusion and Future Outlook
This compound is a versatile and highly valuable intermediate in the agrochemical industry. Its well-defined reactivity allows for the efficient and regioselective synthesis of complex and potent active ingredients. The continued exploration of novel nucleophilic substitution reactions on this pyridine core will undoubtedly lead to the discovery of new generations of agrochemicals with improved efficacy, selectivity, and environmental profiles. The protocols and insights provided in this guide serve as a foundation for researchers to further innovate in this critical area of crop protection.
References
- 1. Development of novel pyridine-based agrochemicals: A review [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2,4-Dichloro-3-cyanopyridine
Introduction
2,4-Dichloro-3-cyanopyridine is a highly versatile and reactive trifunctional scaffold for the synthesis of a diverse array of heterocyclic compounds.[1][2] Its structure, featuring two chlorine atoms at the electrophilic C2 and C4 positions and a nitrile group at C3, provides multiple reaction sites for building complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen and the cyano group significantly activates the chlorine atoms towards nucleophilic displacement, while the cyano group itself can participate in cyclization reactions. This unique combination of reactive centers makes this compound a valuable starting material in medicinal chemistry and materials science for the construction of fused pyridine systems such as pyrazolopyridines, thienopyridines, and other pharmacologically relevant scaffolds.[1][3][4] This guide provides detailed protocols and scientific rationale for key synthetic transformations starting from this pivotal building block.
Part 1: Synthesis of Fused Heterocycles via Nucleophilic Aromatic Substitution (SNAr) and Cyclization
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. In this compound, the C4 position is generally more reactive towards nucleophilic attack than the C2 position, a preference that can be exploited for regioselective synthesis.[5] The subsequent intramolecular cyclization involving the C3-cyano group is a powerful strategy for annelating a new heterocyclic ring onto the pyridine core.
Application 1.1: Synthesis of 3-Amino-4-chloro-1H-pyrazolo[3,4-b]pyridines
The reaction with hydrazine derivatives provides a direct route to the pyrazolo[3,4-b]pyridine core, a privileged scaffold in drug discovery known for its broad range of biological activities, including kinase inhibition.[3][6]
Reaction Principle & Mechanism
The synthesis proceeds via a two-step, one-pot sequence. First, the hydrazine undergoes a regioselective SNAr reaction, displacing the more reactive C4-chloride. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine onto the electrophilic carbon of the C3-cyano group, leading to cyclization and formation of the fused pyrazole ring.[7]
Caption: Synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 3-Amino-4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.73 g, 10 mmol) in ethanol (40 mL).
-
Reagent Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (20 mL). Dry the product under vacuum to yield the title compound as a crystalline solid.
Scientist's Note (Expertise & Causality):
Solvent Choice: Ethanol is a suitable solvent as it effectively dissolves the reactants at reflux temperature but allows for the precipitation of the product upon cooling, simplifying purification.
Stoichiometry: An equimolar amount of hydrazine is used. Using a large excess of hydrazine could potentially lead to the substitution of the second chlorine atom, although the C2-chloride is significantly less reactive.[7]
Mechanism Insight: The intramolecular cyclization is spontaneous under these conditions due to the favorable geometry of the intermediate and the electrophilicity of the nitrile carbon.
Application 1.2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This pathway utilizes sulfur nucleophiles to construct the thieno[2,3-b]pyridine system, which is of significant interest for its therapeutic potential, including applications as chemosensitizers in cancer therapy.[4] This transformation is an example of the versatile Thorpe-Ziegler cyclization.
Reaction Principle & Mechanism
The reaction begins with the S-alkylation of the pyridine, where a sulfur nucleophile displaces one of the chlorine atoms. In this example, we use the reaction of a 3-cyanopyridine-2(1H)-thione (which can be derived from the dichloro starting material) with a chloroacetamide. The resulting intermediate contains an active methylene group adjacent to a carbonyl, which is deprotonated by a base. The resulting carbanion then attacks the C3-cyano group in an intramolecular Thorpe-Ziegler cyclization to form the fused thiophene ring.[8]
Caption: Synthesis of Thieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
This protocol is adapted from a procedure starting with a pre-formed pyridinethione.
-
Precursor Synthesis: First, synthesize 3-cyano-4-phenyl-6-(2-thienyl)pyridine-2(1H)-thione from appropriate precursors.
-
Reaction Setup: To a solution of the pyridinethione (10 mmol) in absolute ethanol (50 mL), add sodium ethoxide (10 mmol, from 0.23 g of sodium in 10 mL of ethanol).
-
Reagent Addition: Add 2-chloro-N-phenylacetamide (1.70 g, 10 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. A precipitate will form.
-
Cyclization: Add a few drops of piperidine to the mixture and heat to reflux for 1 hour to induce cyclization.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or DMF/ethanol to obtain the pure thieno[2,3-b]pyridine product.
Scientist's Note (Expertise & Causality):
Base Selection: Sodium ethoxide is used as a strong base to deprotonate the thione, facilitating the initial S-alkylation. A weaker base like piperidine is sufficient to catalyze the subsequent Thorpe-Ziegler cyclization by deprotonating the active methylene group of the intermediate.
Reaction Sequence: The two-step, one-pot procedure of alkylation followed by cyclization is an efficient method for constructing the fused ring system. The Thorpe-Ziegler reaction is a powerful C-C bond-forming reaction for nitrile-containing substrates.[9]
Part 2: Regioselective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds.[10][11] A significant challenge with dihalogenated substrates like this compound is controlling the regioselectivity. While conventional catalysts often favor reaction at the C2 position, modern advances allow for selective functionalization at C4.[5]
Reaction Principle & Mechanism
The catalytic cycle for cross-coupling reactions (e.g., Suzuki-Miyaura) involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation of the organic group from the coupling partner (e.g., a boronic acid) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] Regioselectivity can be controlled by the choice of ligand on the palladium catalyst.[5]
Caption: General Catalytic Cycle for Pd-Cross-Coupling.
Application 2.1: Ligand-Controlled C4-Selective Suzuki-Miyaura Coupling
By employing sterically demanding N-heterocyclic carbene (NHC) ligands, the inherent preference for C2 coupling can be overridden to achieve high selectivity for the C4 position.[5][12] This leaves the C2-chloride available for subsequent transformations.
Experimental Protocol: C4-Selective Coupling of this compound with Phenylboronic Acid
This protocol is adapted from methodologies developed for selective coupling of 2,4-dichloropyridines.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (173 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor, Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), and the NHC ligand, IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (17.0 mg, 0.04 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-chloro-3-cyano-4-phenylpyridine.
Data Summary: Ligand Effect on Regioselectivity
| Catalyst/Ligand System | Solvent/Base | Temp (°C) | C4:C2 Ratio | Reference |
| Pd(PEPPSI)(IPr) | Toluene/Na₂CO₃ | 100 | ~3:1 | [5] |
| Pd(PEPPSI)(IPr) | PEG400/NaOAc, Na₂CO₃ | 100 | >10:1 | [5] |
| Pd₂(dba)₃ / IPr | Dioxane/K₃PO₄ | 80 | ~10:1 | [5] |
Scientist's Note (Expertise & Causality):
Ligand Choice: The sterically bulky IPr ligand is critical. It creates a congested environment around the palladium center, making the oxidative addition at the sterically hindered C2 position (flanked by the nitrogen and the cyano group) less favorable than at the more accessible C4 position.[5]
Inert Atmosphere: The use of an inert atmosphere (Argon or Nitrogen) is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.
Degassed Solvent: Degassing the solvent removes dissolved oxygen, which can also deactivate the catalyst.
Application 2.2: Sequential C4-Coupling and C2-Substitution
The true synthetic power of the C4-selective coupling is realized in sequential functionalization strategies. The product from the Suzuki coupling, a 2-chloro-4-aryl-3-cyanopyridine, is an ideal substrate for a subsequent SNAr reaction at the C2 position.
Caption: Sequential C4 and C2 Functionalization Workflow.
This two-step sequence allows for the controlled and differential introduction of two distinct substituents onto the pyridine core, providing rapid access to highly functionalized and diverse molecular libraries.[5] The C2-SNAr can be performed with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a variety of final products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. nobelprize.org [nobelprize.org]
- 12. researchgate.net [researchgate.net]
Protocol for Regioselective Nucleophilic Substitution on 2,4-Dichloro-3-cyanopyridine: A Guide to Synthesizing Key Pharmaceutical Intermediates
An Application Note for Drug Development Professionals
Abstract
The 2,4-dichloro-3-cyanopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules. Its strategic importance lies in the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective functionalization through Nucleophilic Aromatic Substitution (SNAr). This application note provides a comprehensive guide for researchers, elucidating the mechanistic principles that govern this selectivity and presenting detailed, field-proven protocols for the controlled substitution at the C4 and C2 positions. By explaining the causality behind experimental choices, this guide equips scientists with the necessary tools to reliably synthesize mono- and di-substituted 3-cyanopyridine derivatives, crucial intermediates in the drug discovery pipeline.
Introduction: The Strategic Value of this compound
Substituted pyridines are prevalent motifs in pharmaceuticals and agrochemicals.[1][2][3] The this compound framework is particularly valuable due to its inherent electronic properties. The pyridine nitrogen, acting as an electron sink, and the potent electron-withdrawing cyano group at the C3 position, synergistically activate the ring for Nucleophilic Aromatic Substitution (SNAr).[4][5] This reaction class is fundamental in aromatic chemistry, where a nucleophile displaces a leaving group on an aromatic ring.[4][6]
Unlike many aromatic systems that are inert to nucleophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to attack, even by moderately strong nucleophiles.[7] The key to its synthetic utility lies in the predictable regioselectivity of these substitutions, which is the primary focus of this guide.
The Principle of Regioselectivity: C4 vs. C2 Reactivity
The primary factor governing the outcome of the first nucleophilic substitution is the relative stability of the anionic intermediate, known as the Meisenheimer complex, formed upon nucleophilic attack.[7][8] In the case of this compound, the initial substitution overwhelmingly occurs at the C4 position.
Causality of C4-Selectivity:
-
Resonance Stabilization: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is delocalized across the aromatic system. Crucially, a key resonance structure places the negative charge directly on the electronegative pyridine nitrogen atom.[8][9] This provides significant stabilization.
-
Activating Group Influence: The electron-withdrawing cyano group at C3 further stabilizes the negative charge formed during attack at the adjacent C4 position. The general principle in SNAr is that electron-withdrawing groups positioned ortho or para to the leaving group provide the most significant rate acceleration and stabilization of the intermediate.[4][7] The C4 position is para to the ring nitrogen, making it highly activated.[10]
-
Intermediate Stability Comparison: While attack at the C2 position also allows for charge delocalization onto the nitrogen, the overall stability of the C4-attack intermediate is superior due to the combined electronic effects. The intermediate from C4 attack is better stabilized by resonance, making this pathway kinetically favored.[8]
This inherent electronic bias allows for the clean, selective synthesis of 4-substituted-2-chloro-3-cyanopyridines, which can then be subjected to a second, often more forcing, substitution at the C2 position if desired.
Caption: S(N)Ar Mechanism at the C4 Position
Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize conditions based on the specific nucleophile and desired scale.
Protocol 1: Selective Monosubstitution at the C4-Position
This protocol details the reaction with a generic primary or secondary amine nucleophile to yield a 4-amino-2-chloro-3-cyanopyridine derivative. The principles are broadly applicable to other nucleophiles like alkoxides and thiols.
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., Morpholine, Benzylamine, Sodium Methoxide, Thiophenol)
-
Aprotic polar solvent (e.g., Dioxane, THF, DMF, Acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, NaH)
-
Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen aprotic solvent (e.g., Dioxane) to create a solution or suspension of approximately 0.1-0.5 M concentration.
-
Base Addition: Add the appropriate base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Causality: An acid scavenger is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For amine nucleophiles, a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is ideal. For alcohol or thiol nucleophiles, a stronger base like NaH may be needed to pre-form the nucleophilic anion.
-
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) to the mixture. The slight excess ensures complete consumption of the starting material. Addition can be done neat or as a solution in the reaction solvent.
-
Reaction Conditions: Stir the mixture at the chosen temperature (typically ranging from room temperature to 80 °C).
-
Causality: The reaction temperature is a critical parameter. Milder conditions (RT to 50 °C) are often sufficient for C4 substitution and minimize the risk of di-substitution. More forcing conditions may be required for less reactive nucleophiles.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the base and other aqueous-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 4-substituted-2-chloro-3-cyanopyridine.
Data Presentation: C4-Substitution Conditions
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temp (°C) | Typical Time (h) |
| Amines | Morpholine | Dioxane | K₂CO₃ | 50-80 | 4-12 |
| Benzylamine | Acetonitrile | DIPEA | RT-60 | 6-18 | |
| Alkoxides | Sodium Methoxide | THF/MeOH | NaH (pre-formation) | 0 - RT | 1-4 |
| Thiols | Thiophenol | DMF | Cs₂CO₃ | RT | 2-6 |
Protocol 2: Substitution at the C2-Position (Sequential Reaction)
This protocol assumes the starting material is a 4-substituted-2-chloro-3-cyanopyridine, prepared via Protocol 1. The C2 position is now the only available site for SNAr.
Principle: The C2 position is less reactive than the C4 position. This is due to a combination of steric hindrance from the adjacent C3-cyano group and the newly installed, often bulky, C4-substituent. Consequently, more forcing conditions (higher temperatures, stronger bases, or longer reaction times) are typically required to achieve substitution at C2.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable pressure-rated reaction vessel, dissolve the 4-substituted-2-chloro-3-cyanopyridine (1.0 eq) in a high-boiling point aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Base and Nucleophile Addition: Add the base (2.0-3.0 eq) followed by the second nucleophile (1.2-1.5 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction to a higher temperature (typically 100-150 °C). Microwave irradiation can also be employed to accelerate the reaction.[1]
-
Causality: The increased thermal energy is necessary to overcome the higher activation barrier for substitution at the less reactive C2 position.
-
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1. The polarity of the di-substituted product will be significantly different from the mono-substituted starting material, which should be considered when developing a purification method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. wuxibiology.com [wuxibiology.com]
The Strategic Utility of 2,4-Dichloro-3-cyanopyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its capacity for hydrogen bonding and diverse functionalization makes it a privileged scaffold in the design of kinase inhibitors. Within the vast landscape of pyridine-based building blocks, 2,4-dichloro-3-cyanopyridine stands out as a particularly versatile and powerful precursor for the synthesis of a new generation of targeted therapeutics. This document provides an in-depth guide to the strategic application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and the underlying chemical principles that govern its reactivity.
The Chemical Rationale: Why this compound?
The efficacy of this compound as a synthetic intermediate stems from the distinct reactivity of its substituents. The two chlorine atoms at the C2 and C4 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), while the electron-withdrawing nitrile group at the C3 position activates the pyridine ring, facilitating these reactions.[2]
The regioselectivity of the first nucleophilic substitution is a critical consideration. Generally, in 2,4-dichloropyridines, nucleophilic attack is favored at the C4 position.[3][4] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. However, the presence of the C3-cyano group can influence this selectivity, and reaction conditions can be tailored to favor substitution at either the C2 or C4 position, offering a powerful tool for directed synthesis.
Core Synthetic Strategies
The synthesis of kinase inhibitors from this compound typically proceeds through two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The initial and most crucial step involves the regioselective displacement of one of the chlorine atoms by a nucleophile, typically an amine. This introduces a key pharmacophoric element and sets the stage for further elaboration.
-
Palladium-Catalyzed Cross-Coupling: The remaining chlorine atom provides a handle for the introduction of additional complexity through reactions such as the Suzuki-Miyaura coupling.[4] This allows for the installation of aryl or heteroaryl moieties that can occupy the ATP-binding pocket of the target kinase.
Application Spotlight: Synthesis of a Bosutinib Analogue
While the FDA-approved tyrosine kinase inhibitor Bosutinib is synthesized from a closely related aniline derivative, the synthetic principles are directly applicable to a hypothetical synthesis starting from this compound.[5][6][7][8][9] Bosutinib is an ATP-competitive inhibitor of Bcr-Abl and Src family kinases used in the treatment of chronic myelogenous leukemia (CML).[5]
The following protocol outlines the synthesis of a key intermediate analogous to a precursor of Bosutinib, illustrating the utility of this compound.
Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-2-chloro-3-cyanopyridine
This protocol details the initial SNAr reaction, where the more reactive C4 chlorine is displaced by an aniline derivative.
Materials:
-
This compound
-
2,4-dichloro-5-methoxyaniline
-
Acetonitrile (ACN)
-
Hydrochloric acid (in isopropanol)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 equivalent) in acetonitrile, add 2,4-dichloro-5-methoxyaniline (1.1 equivalents).[5]
-
Add a catalytic amount of hydrochloric acid in isopropanol dropwise to the resulting mixture.[5]
-
Heat the reaction mixture to 75-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature and filter the solid product.
-
Wash the solid with acetonitrile and dry under vacuum to yield the crude product.[5]
-
For purification, the crude product can be recrystallized or purified by flash column chromatography on silica gel.
Visualizing the Core Reaction
Caption: Nucleophilic aromatic substitution at the C4 position.
Building Complexity: The Suzuki-Miyaura Cross-Coupling
With one chlorine atom substituted, the remaining chlorine at the C2 position can be utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are often crucial for kinase inhibitory activity.
Protocol 2: Suzuki-Miyaura Coupling of 4-((2,4-dichloro-5-methoxyphenyl)amino)-2-chloro-3-cyanopyridine
This protocol provides a general procedure for the Suzuki coupling reaction. The specific boronic acid or ester will depend on the desired final kinase inhibitor.
Materials:
-
4-((2,4-dichloro-5-methoxyphenyl)amino)-2-chloro-3-cyanopyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-((2,4-dichloro-5-methoxyphenyl)amino)-2-chloro-3-cyanopyridine (1.0 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 equivalents), and the base (2.0 equivalents).
-
Add the solvent mixture (e.g., 4:1 dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the degassed mixture.
-
Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki Coupling Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]
Catalytic Valorization of 2,4-Dichloro-3-cyanopyridine: A Guide to Regioselective Functionalization
Introduction: The Strategic Importance of 2,4-Dichloro-3-cyanopyridine
This compound is a pivotal building block for the synthesis of complex nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science. The presence of two distinct chlorine atoms at the C2 and C4 positions, flanking a nitrile group, offers a versatile platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as cyanation reactions, focusing on the critical aspect of regiocontrol. Understanding the interplay of electronic and steric effects, and the judicious selection of catalytic systems, is paramount to unlocking the full synthetic potential of this versatile substrate.
The Challenge of Regioselectivity
In palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridines, the inherent electronic properties of the pyridine ring generally favor reaction at the C4 position. The C4 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[1] However, this innate preference can be modulated and even overridden by the choice of ligands, bases, and reaction conditions, enabling selective functionalization at either the C2 or C4 position.[2][3] The electron-withdrawing nature of the 3-cyano group further influences the reactivity of the adjacent chlorine atoms, making a nuanced understanding of these factors essential for predictable and high-yielding transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. When applied to this compound, the primary challenge lies in directing the coupling to the desired position.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium center plays a crucial role in influencing the rate and selectivity of these steps.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Achieving C4-Selectivity
For selective coupling at the C4 position, sterically hindered N-heterocyclic carbene (NHC) ligands are highly effective.[2] These bulky ligands favor the less sterically encumbered C4 position. Ligand-free conditions, often referred to as "Jeffery" conditions, can also remarkably enhance C4 selectivity.
Table 1: Reaction Conditions for C4-Selective Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors to the active Pd(0) species. |
| Ligand | IPr, SIPr (NHC ligands) | Steric bulk directs selectivity to the C4 position.[2] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Activates the boronic acid for transmetalation.[4][5] |
| Solvent | Toluene, Dioxane, or THF/H₂O | Common solvents for Suzuki couplings.[4][5] |
| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the boronic acid. |
Protocol for C4-Selective Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2-5 mol%) and the NHC ligand (e.g., IPr, 4-10 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Achieving C2-Selectivity
While C4 is the more reactive site, C2 selectivity can be achieved by employing specific phosphine ligands that can override the inherent electronic preference.
Figure 2: Ligand-directed regioselectivity in cross-coupling reactions of this compound.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] The regioselective amination of this compound allows for the introduction of diverse amine functionalities.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[7]
Protocol for C2-Selective Buchwald-Hartwig Amination
For selective amination at the C2 position, ligands such as Xantphos have proven to be highly effective.[1]
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), Xantphos (3-7.5 mol%), and Cs₂CO₃ (1.5 equiv.) to a dry Schlenk tube.
-
Add anhydrous dioxane, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Ligand Screening for C2-Selective Buchwald-Hartwig Amination
| Ligand | Selectivity (C2:C4) | Yield (%) | Reference |
| Xantphos | >20:1 | 70-90 | [1] |
| Josiphos | Good to moderate | Varies | |
| BrettPhos | Effective for primary amines | Varies | |
| RuPhos | Effective for secondary amines | Varies | [6] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines.[8]
Mechanism of the Sonogashira Coupling
This reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[9]
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol for Regioselective Sonogashira Coupling
Based on studies with the analogous 2,4-dichloroquinoline, a regioselective Sonogashira coupling at the C2 position of this compound can be anticipated.[7]
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add an amine base, for example, triethylamine or diisopropylamine (2-3 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Cyanation Reactions: Installation of a Nitrile Group
While this compound already possesses a nitrile group, the selective replacement of one of the chlorine atoms with another cyano group can lead to valuable dicyanopyridine derivatives.
Protocol for Palladium-Catalyzed Cyanation
A ligand-free palladium-catalyzed cyanation using potassium ferrocyanide as a non-toxic cyanide source offers a practical approach.[10]
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), potassium ferrocyanide (0.3-0.5 equiv.), potassium carbonate (1.0 equiv.), and palladium acetate (1-2 mol%).
-
Add a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The regioselective catalytic functionalization of this compound is a powerful strategy for the synthesis of highly substituted and functionalized pyridine derivatives. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can selectively target either the C2 or C4 position, enabling the efficient construction of diverse molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and scientists to harness the full potential of this versatile building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. research.rug.nl [research.rug.nl]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Dichloro-3-cyanopyridine Derivatives
Introduction: The Strategic Importance of 2,4-Dichloro-3-cyanopyridine in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant percentage of top-selling pharmaceuticals incorporating this heterocycle.[1] Among the vast array of substituted pyridines, this compound and its derivatives are particularly valuable building blocks. The unique arrangement of electron-withdrawing chloro and cyano groups on the pyridine ring activates the molecule for a variety of subsequent chemical transformations, making it a versatile intermediate in the synthesis of complex molecular architectures.[2] These derivatives are pivotal in the development of agrochemicals and a range of therapeutic agents, from antiviral to anti-inflammatory drugs.[2]
However, the synthesis of polysubstituted pyridines, especially on an industrial scale, is often fraught with challenges, including low yields, harsh reaction conditions, and the generation of toxic byproducts.[1] This guide provides a comprehensive overview of a scalable synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for process optimization and safety.
Strategic Approach to a Scalable Synthesis
A robust and scalable synthesis requires a strategy that begins with readily available and cost-effective starting materials and proceeds through high-yielding and reproducible steps. The presented approach outlines a multi-step synthesis commencing from 3-aminopyridine, leveraging sequential chlorination and a Sandmeyer reaction for the introduction of the second chloro and the cyano functionalities.
"3-Aminopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Chloro-3-aminopyridine" [fillcolor="#FBBC05", fontcolor="#202124"]; "2,4-Dichloro-3-aminopyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"3-Aminopyridine" -> "2-Chloro-3-aminopyridine" [label="Step 1: Regioselective Chlorination"]; "2-Chloro-3-aminopyridine" -> "2,4-Dichloro-3-aminopyridine" [label="Step 2: Second Chlorination"]; "2,4-Dichloro-3-aminopyridine" -> "this compound" [label="Step 3: Sandmeyer Cyanation"]; }
Figure 1: Proposed multi-step synthesis of this compound.
Part 1: Detailed Experimental Protocols
Step 1: Regioselective Chlorination of 3-Aminopyridine to 2-Chloro-3-aminopyridine
The initial step involves the selective chlorination of 3-aminopyridine at the 2-position. This is a critical step that dictates the substitution pattern of the final product. The reaction is typically carried out in a strong acidic medium to protect the amino group and direct the chlorination.
Protocol:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a gas inlet tube, and a reflux condenser connected to a scrubber for neutralizing HCl gas is required.
-
Charge and Dissolution: Charge the reactor with 3-aminopyridine (1.0 eq) and concentrated hydrochloric acid (approx. 5-6 volumes). Stir the mixture and heat to 50-60 °C to ensure complete dissolution of the starting material.[3]
-
Cooling: Cool the reaction mixture to 20-25 °C.
-
Chlorine Gas Introduction: Introduce chlorine gas (1.0-1.2 eq) subsurface into the reaction mixture at a controlled rate, maintaining the temperature between 25-30 °C. The reaction is exothermic and requires efficient cooling.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 3-aminopyridine is complete.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by adding a solution of sodium sulfite to neutralize any excess chlorine.
-
Neutralization and Extraction: Basify the reaction mixture with a 50% aqueous solution of sodium hydroxide to a pH of 8-9, ensuring the temperature is maintained below 40 °C. Extract the product with a suitable organic solvent such as dichloromethane or toluene.
-
Isolation: Concentrate the organic phase under reduced pressure to yield crude 2-chloro-3-aminopyridine, which can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Chlorination of 2-Chloro-3-aminopyridine to 2,4-Dichloro-3-aminopyridine
The second chlorination at the 4-position is more challenging due to the deactivating effect of the existing chloro and amino groups. Harsher conditions are generally required.
Protocol:
-
Reactor Setup: Utilize a similar reactor setup as in Step 1, ensuring robust temperature control and efficient off-gas scrubbing.
-
Charge: Charge the reactor with 2-chloro-3-aminopyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or a higher boiling point chlorinated solvent.
-
Chlorinating Agent: Add a suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) portion-wise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and quench any excess chlorinating agent. The product can be isolated by precipitation upon addition of water, followed by filtration, or by extraction after neutralization.
Step 3: Sandmeyer Cyanation of 2,4-Dichloro-3-aminopyridine to this compound
The final step involves the conversion of the amino group to a cyano group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[4][5][6]
Protocol:
-
Diazotization:
-
In a separate reactor, suspend 2,4-dichloro-3-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C. Stir for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In the main reactor, prepare a solution of copper(I) cyanide (CuCN) (1.1-1.3 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.3 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel for higher purity.
-
subgraph "cluster_step1" { label = "Step 1: First Chlorination"; style = "rounded"; color = "#5F6368"; "Charge_Aminopyridine" [label="Charge 3-Aminopyridine & HCl"]; "Chlorination" [label="Introduce Cl2 gas (25-30°C)"]; "Workup1" [label="Quench, Neutralize & Extract"]; "Charge_Aminopyridine" -> "Chlorination" -> "Workup1"; }
subgraph "cluster_step2" { label = "Step 2: Second Chlorination"; style = "rounded"; color = "#5F6368"; "Charge_Chloroaminopyridine" [label="Charge 2-Chloro-3-aminopyridine"]; "Second_Chlorination" [label="Add Chlorinating Agent (60-80°C)"]; "Workup2" [label="Quench & Isolate"]; "Charge_Chloroaminopyridine" -> "Second_Chlorination" -> "Workup2"; }
subgraph "cluster_step3" { label = "Step 3: Sandmeyer Cyanation"; style = "rounded"; color = "#5F6368"; "Diazotization" [label="Diazotization of Dichloroaminopyridine (0-5°C)"]; "Cyanation" [label="Addition to CuCN/NaCN solution"]; "Workup3" [label="Extract & Purify"]; "Diazotization" -> "Cyanation" -> "Workup3"; }
"Workup1" -> "Charge_Chloroaminopyridine" [style=dashed, label="Intermediate"]; "Workup2" -> "Diazotization" [style=dashed, label="Intermediate"]; "Workup3" -> "Final_Product" [label="this compound"]; "Final_Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Figure 2: Process workflow for the scale-up synthesis.
Part 2: Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to a pilot or production scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale | Scale-Up Considerations & Recommendations |
| Heat Transfer | Easily managed with a heating mantle or ice bath. | Exothermic reactions (chlorination, neutralization, diazonium salt decomposition) require a jacketed reactor with precise temperature control. Ensure adequate heat exchange capacity to prevent thermal runaways. |
| Reagent Addition | Manual addition via dropping funnel. | Use of automated dosing pumps for controlled addition of reagents, especially for hazardous materials like chlorine gas and sodium nitrite solution. This ensures consistent reaction profiles and enhances safety. |
| Mixing | Magnetic or overhead stirring. | Efficient mechanical agitation is crucial to maintain homogeneity, especially in slurries (e.g., diazonium salt formation). Baffles in the reactor can improve mixing efficiency. |
| Work-up & Isolation | Separatory funnel extractions, small-scale filtration. | Use of larger extraction vessels or continuous extraction systems. Centrifuges or filter presses for efficient solid-liquid separation. |
| Purification | Column chromatography is common. | Recrystallization is the preferred method for large-scale purification due to its cost-effectiveness and scalability. Solvent selection and optimization are critical. |
| Safety | Fume hood. | Closed-system operations are essential. Use of personal protective equipment (PPE) suitable for handling corrosive and toxic materials.[7][8][9][10] Emergency preparedness, including quench protocols and spill containment measures, must be in place. |
| Waste Management | Small quantities of chemical waste. | A comprehensive waste management plan is required. Acidic and basic aqueous streams must be neutralized. Organic waste should be segregated and disposed of according to regulations.[11] Cyanide-containing waste requires specialized treatment. |
Troubleshooting Common Issues:
-
Incomplete Chlorination: This can be due to insufficient chlorinating agent, low reaction temperature, or poor mixing. Increasing the equivalents of the chlorinating agent or the reaction time/temperature may be necessary.
-
Formation of Isomers: In the first chlorination step, careful temperature control is crucial to minimize the formation of other chlorinated isomers.
-
Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is not strictly controlled during their formation and subsequent reaction.[5] Ensure efficient cooling and prompt use of the prepared diazonium salt.
-
Low Yield in Sandmeyer Reaction: The purity of the starting amine and the quality of the copper(I) cyanide are critical. The presence of impurities can lead to side reactions and lower yields.
Part 3: Safety and Handling
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated hydrochloric acid and other acidic/basic solutions are corrosive and should be handled with appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.
-
Toxic and Hazardous Gases: Chlorine gas is highly toxic and corrosive. The Sandmeyer reaction evolves nitrogen gas, which can displace oxygen in a poorly ventilated area. All operations should be conducted in a well-ventilated area or in a closed system with proper off-gas treatment.
-
Cyanides: Copper(I) cyanide and sodium/potassium cyanide are highly toxic. Avoid inhalation of dust and contact with skin and eyes. Have a cyanide antidote kit readily available and ensure personnel are trained in its use. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.
-
Thermal Hazards: Exothermic reactions pose a risk of thermal runaway. Ensure robust temperature monitoring and control systems are in place.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any work.[7][8][9][10]
Conclusion
The scale-up synthesis of this compound is a challenging yet achievable endeavor. By carefully selecting a robust synthetic route, optimizing reaction parameters, and implementing stringent safety protocols, it is possible to produce this valuable intermediate on a large scale. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully navigate the complexities of scaling up this important synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Method for preparing 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. byjus.com [byjus.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dichloro-3-cyanopyridine
Welcome to the technical support guide for the purification of 2,4-Dichloro-3-cyanopyridine (CAS No. 180995-12-4). This document is designed for researchers, scientists, and drug development professionals who utilize this critical pharmaceutical intermediate[1]. Achieving high purity is paramount for successful downstream applications, and this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during purification.
Section 1: Initial Assessment & Purification Workflow
Before selecting a purification method, a preliminary analysis of the crude material is essential. The physical state, color, and an estimated purity level (e.g., by Thin Layer Chromatography or ¹H NMR) will dictate the most efficient strategy. The following workflow provides a general guideline for approaching the purification process.
Caption: General purification workflow for this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound.
Q1: My crude product is a dark brown or yellow solid/oil. How can I remove colored impurities?
A1: Colored impurities are common in pyridine chemistry and are often highly polar, polymeric byproducts.
-
For Recrystallization: You can perform a "hot filtration" with activated charcoal. After dissolving the crude solid in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% w/w), swirl for a few minutes, and then filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal. Then, allow the filtrate to cool and crystallize. Causality: Activated charcoal has a high surface area and adsorbs large, flat aromatic molecules, which are often responsible for color, while leaving your smaller target molecule in solution.
-
For Chromatography: Most colored impurities will either stick to the baseline of the silica gel column or elute with very polar solvent systems. If the impurities are streaking, pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can improve the separation[2].
Q2: I am unsure whether to use recrystallization or column chromatography. Which is better?
A2: The choice depends on purity and scale.
-
Recrystallization is ideal for purifying solids that are already relatively pure (>90%) and for large-scale operations where chromatography is impractical. It is highly effective at removing small amounts of impurities with different solubility profiles. A known protocol for this compound uses hexane as the recrystallization solvent[3].
-
Flash Column Chromatography is the method of choice for complex mixtures with multiple components or when the product is an oil. It offers superior separation power for impurities with similar polarities to the product. General methods for purifying cyanopyridines often employ silica gel chromatography with a hexane/ethyl acetate eluent system[4].
Q3: How do I choose the right solvent system for recrystallization?
A3: The principle of a good recrystallization solvent is "soluble when hot, insoluble when cold."
-
Solubility Testing: Place a small amount of your crude solid in a test tube. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor. The ideal solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Solvent Pairs: If a single solvent isn't ideal, use a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Heating this mixture should result in a clear solution, which can then be cooled to induce crystallization. Common pairs include hexane/ethyl acetate, methanol/water, and dichloromethane/hexane[5]. For this compound, which is a solid with moderate polarity, a good starting point would be testing solvents like isopropanol, toluene, or a hexane/ethyl acetate mixture.
Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution 1: Add More Solvent: The most common cause is using too little solvent. Re-heat the mixture to dissolve the oil, add more of the hot solvent until the solution is clear, and then allow it to cool more slowly.
-
Solution 2: Slower Cooling: Rapid cooling encourages oil formation. Allow the flask to cool slowly to room temperature first, and only then place it in an ice bath. Gently scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation.
-
Solution 3: Change Solvents: The chosen solvent system may be inappropriate. Try a different solvent or solvent pair with a lower boiling point.
Q5: How do I select an appropriate solvent system for flash column chromatography?
A5: The ideal solvent system is determined by Thin Layer Chromatography (TLC).
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with a test solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate[6].
-
The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2 - 0.4 [7]. This Rf value ensures the compound moves down the column at a reasonable rate, allowing for good separation from both less polar (higher Rf) and more polar (lower Rf) impurities.
-
If impurities are very close to your product spot, you may need to test different solvent systems (e.g., dichloromethane/methanol) or consider using a gradient elution on the column[2].
Q6: My compound streaks on the TLC plate. What does this mean and how do I fix it?
A6: Streaking on a TLC plate can indicate several issues:
-
Overloading: You may have spotted too much material on the plate. Try spotting a more dilute solution.
-
High Polarity: The compound might be too polar for the chosen eluent and is interacting very strongly with the acidic silica gel. It can be helpful to add a small amount (e.g., 0.1-1%) of a modifier to the eluent. For pyridine-containing compounds, which are basic, adding a small amount of triethylamine or pyridine to the eluent can improve the spot shape by neutralizing active sites on the silica[7][8].
-
Insolubility: The compound may not be fully soluble in the eluent, causing it to smear as it moves up the plate.
Section 3: Detailed Purification Protocols
Safety First: this compound is harmful if swallowed, in contact with skin, and toxic if inhaled. It causes skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1].
Protocol 1: Recrystallization from a Single Solvent (Hexane)
This protocol is adapted from a documented synthesis and is suitable for material that is already substantially pure[3].
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hexane and heat the mixture to reflux with stirring.
-
Achieve Saturation: Continue adding small portions of hot hexane until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified white powder under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point (expected: 107-109°C) and obtaining an NMR spectrum[3].
Protocol 2: Flash Column Chromatography
This is a general protocol for purifying mixtures containing multiple components[7][9][10].
-
Solvent Selection: Determine the optimal eluent system using TLC as described in the FAQ section. A common starting point is a 4:1 to 9:1 mixture of Hexane:Ethyl Acetate.
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool. Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (typically 40-60 µm particle size) in the chosen eluent. For a 1 g sample, use approximately 40-50 g of silica gel.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped. Add another ~1 cm layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product (1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3 g of silica gel to this solution and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation[2].
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle, consistent air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Begin collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Section 4: Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 180995-12-4 | [1][3][11] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][11] |
| Molecular Weight | 173.00 g/mol | [1][11] |
| Appearance | White to light brown solid | [3] |
| Melting Point | 107-109 °C | [3] |
| Boiling Point | 293.0 ± 35.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in water. Soluble in ethyl acetate. | [1][3][12] |
Table 2: Recommended Solvents for Purification
| Technique | Solvent System | Rationale / Comments | Reference(s) |
| Recrystallization | Hexane | Documented to provide a white, crystalline solid. Good for non-polar impurities. | [3] |
| Isopropanol or Ethanol | May be effective for moderately polar impurities. | [13] | |
| Toluene | Higher boiling point allows for dissolution of less soluble materials. | [5] | |
| Column Chromatography | Hexane / Ethyl Acetate | A standard, versatile system for compounds of moderate polarity. Start with 9:1 and increase polarity as needed. | [4][6][7] |
| Dichloromethane / Methanol | A more polar system for separating polar impurities. Use with caution as DCM can be reactive. | [7] | |
| Eluent Modifier | Add 0.1-1% triethylamine for basic compounds to prevent streaking on silica gel. | [7][8] |
Section 5: Purification Method Decision Tree
This diagram provides a logical path to selecting the most appropriate primary purification technique based on initial observations of the crude product.
Caption: Decision tree for selecting a purification method.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. This compound CAS#: 180995-12-4 [m.chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. ijpdt.com [ijpdt.com]
- 11. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2,4-Dichloro-3-cyanopyridine
Welcome to the comprehensive technical support guide for the synthesis of 2,4-dichloro-3-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical and purification protocols to ensure the successful and efficient production of high-purity this compound.
I. Understanding the Synthesis and Common Impurities
The predominant synthetic route to this compound involves the chlorination of a suitable pyridine precursor, most commonly 3-cyanopyridine N-oxide. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and impact the yield and quality of the final product. A thorough understanding of these impurities is the first step toward effective troubleshooting.
Key Impurity Classes:
-
Monochloro-hydroxy Intermediates: These arise from incomplete chlorination of a dihydroxy precursor or hydrolysis of the dichloro product. A common example is 2-hydroxy-4-chloro-3-cyanopyridine.
-
Positional Isomers: The chlorination reaction can sometimes lack complete regioselectivity, leading to the formation of isomers such as 2-chloro-5-cyanopyridine.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of 2,4-dichloro-3-carbamoylpyridine (amide) and subsequently 2,4-dichloro-3-carboxypyridine (carboxylic acid).
-
Unreacted Starting Materials: Residual 3-cyanopyridine N-oxide or its precursors can remain in the final product if the reaction does not go to completion.
-
Over-chlorinated Species: Excessive chlorination can lead to the formation of trichloro- or other polychlorinated pyridines.
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions based on the likely underlying causes.
Problem 1: My final product shows a significant peak in the HPLC analysis that is more polar than the desired this compound.
Potential Cause: This is often indicative of the presence of a monochloro-hydroxy impurity , such as 2-hydroxy-4-chloro-3-cyanopyridine. This can occur due to incomplete chlorination or hydrolysis of the product during workup. One patent mentions the formation of 2-hydroxy-3-cyanopyridine as a byproduct when using certain chlorinating agents like thionyl chloride.[1]
Troubleshooting Steps:
-
Optimize Chlorination Conditions:
-
Increase Equivalents of Chlorinating Agent: Stoichiometrically insufficient chlorinating agent (e.g., POCl₃, bis(trichloromethyl)carbonate) will lead to incomplete reaction. A modest excess of the chlorinating agent can drive the reaction to completion.
-
Elevate Reaction Temperature: Inadequate temperature can result in a sluggish reaction. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
-
Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the starting material and intermediates to determine the optimal reaction time.
-
-
Control Workup Conditions:
-
Anhydrous Workup: If possible, perform the workup under anhydrous conditions to minimize hydrolysis of the dichloro product back to a monochloro-hydroxy species.
-
Neutralize Carefully: If an aqueous workup is necessary, neutralize the reaction mixture carefully with a cooled, dilute base to avoid localized areas of high pH that can promote hydrolysis.
-
-
Purification Strategy:
-
Column Chromatography: The significant polarity difference between the desired product and the hydroxy-impurity allows for efficient separation by silica gel chromatography. A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate gradient) is typically effective.
-
Problem 2: My NMR/GC-MS analysis indicates the presence of an isomeric dichlorocyanopyridine.
Potential Cause: The most likely culprit is 2-chloro-5-cyanopyridine , a known byproduct in the chlorination of 3-cyanopyridine derivatives.[2] Its formation is a result of a competing chlorination pathway.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Catalyst:
-
Temperature Control: The regioselectivity of the chlorination can be highly temperature-dependent. Experiment with a range of temperatures to find the optimal conditions that favor the formation of the desired 2,4-dichloro isomer.
-
Catalyst Screening: If applicable to your specific chlorination reagent, the choice of catalyst can influence the regioselectivity.
-
-
Choice of Chlorinating Agent:
-
Some chlorinating agents may offer better regioselectivity than others. For instance, the use of bis(trichloromethyl)carbonate is presented as a method to improve yield and reduce byproducts compared to traditional reagents.[1]
-
-
Purification Strategy:
-
Fractional Crystallization: If there is a sufficient difference in the solubility of the isomers, fractional crystallization from a suitable solvent system can be an effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary to separate the closely related isomers.
-
Problem 3: I am observing impurities with masses corresponding to the addition of water to my product (M+18 and M+35/36 for amide and carboxylic acid).
Potential Cause: These are likely hydrolysis products of the nitrile group, namely 2,4-dichloro-3-carbamoylpyridine (amide) and 2,4-dichloro-3-carboxypyridine (carboxylic acid). The hydrolysis of cyanopyridines is a known reaction, especially under harsh pH and high-temperature conditions.[3][4]
Troubleshooting Steps:
-
Strict pH Control:
-
Avoid strongly acidic or basic conditions during the reaction and workup. If an acid scavenger or base is used, ensure it is added in a controlled manner.
-
-
Temperature Management:
-
High temperatures can accelerate the rate of nitrile hydrolysis. Conduct the reaction at the lowest effective temperature.
-
-
Minimize Water Content:
-
Use anhydrous solvents and reagents whenever possible. If water is unavoidable, minimize its quantity and the reaction time at elevated temperatures.
-
-
Purification:
-
Extraction: The carboxylic acid impurity can often be removed by a basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup.
-
Column Chromatography: Both the amide and carboxylic acid are significantly more polar than the nitrile and can be readily separated by silica gel chromatography.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the chlorination of 3-cyanopyridine N-oxide?
A1: The most critical parameters are the choice and stoichiometry of the chlorinating agent, reaction temperature, and reaction time. These factors collectively influence the reaction's completeness, regioselectivity, and the formation of byproducts. Careful optimization of these parameters is essential for a high-yielding and clean reaction.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting material and the formation of the product. For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities and isomers.
Q3: What is a good starting point for a purification strategy?
A3: A typical purification strategy involves an initial workup to remove inorganic salts and highly polar impurities. This is often followed by crystallization from a suitable solvent system. If further purification is required, silica gel column chromatography is a robust method for separating the desired product from most common impurities.
Q4: Are there any safety concerns I should be aware of?
A4: Yes. Many chlorinating agents, such as phosphorus oxychloride and thionyl chloride, are highly corrosive and react violently with water, releasing toxic gases.[1] Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The product, this compound, is also a hazardous substance and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents and products.
IV. Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are crucial for process optimization and quality control. Below are recommended analytical methods.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for separating and quantifying the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Typical Setup:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 270 nm).
-
-
Method Development: Start with a broad gradient (e.g., 10-90% organic solvent over 20-30 minutes) to get an initial separation of all components. Then, optimize the gradient to improve the resolution between the main peak and any impurities.
Table 1: Example HPLC Gradient for Impurity Profiling
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.
-
Typical Setup:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection, depending on the concentration of the sample.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: The fragmentation patterns of isomeric dichlorocyanopyridines may be very similar. Careful analysis of the relative abundances of fragment ions and comparison with reference spectra (if available) are necessary for confident identification.
V. Visualization of Key Processes
Impurity Formation Pathways
Caption: Key pathways for the formation of common impurities during the synthesis of this compound.
Troubleshooting Workflow for Impurity Identification
Caption: A systematic workflow for identifying and addressing common impurities in this compound synthesis.
VI. References
-
Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem. --INVALID-LINK--
-
Benchchem. (2025). Preventing the decomposition of Chloro(pyridine)gold during reactions. Benchchem. --INVALID-LINK--
-
Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. Google Patents. --INVALID-LINK--
-
Google Patents. (n.d.). US5484929A - Chlorination process. Google Patents. --INVALID-LINK--
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997.
-
ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Request PDF. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. --INVALID-LINK--
-
Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. Google Patents. --INVALID-LINK--
-
Filo. (2025). Question 4: Compare and contrast the mechanisms for chlorination of pyrid... --INVALID-LINK--
-
Eureka | Patsnap. (n.d.). A kind of preparation method of 3-cyano-pyridine n-oxide. --INVALID-LINK--
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). American Pharmaceutical Review. --INVALID-LINK--
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.). Journal of the Korean Chemical Society. --INVALID-LINK--
-
Google Patents. (n.d.). US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid. Google Patents. --INVALID-LINK--
-
European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. --INVALID-LINK--
-
Benchchem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem. --INVALID-LINK--
-
PubChem. (n.d.). 2,4-Dichloropyridine-3-carbonitrile. --INVALID-LINK--
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. --INVALID-LINK--
-
Google Patents. (n.d.). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide. Google Patents. --INVALID-LINK--
-
European Patent Office. (1996). PROCESS FOR PRODUCING CYANOPYRIDINE. EP 0700903 A1. --INVALID-LINK--
-
Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. --INVALID-LINK--
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. --INVALID-LINK--
-
ResearchGate. (n.d.). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. Request PDF. --INVALID-LINK--
-
Google Patents. (n.d.). CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides. Google Patents. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound. Google Patents. --INVALID-LINK--
-
MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 1083. --INVALID-LINK--
-
Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. --INVALID-LINK--
-
Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. --INVALID-LINK--
-
Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid. Google Patents. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Isomeric Differentiation of Chloroanilines by Gas Chromatography-Mass Spectrometry in Combination with Tosylation. --INVALID-LINK--
-
ACG Publications. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. Records of Natural Products, 2(3), 94-99. --INVALID-LINK--
-
ResearchGate. (n.d.). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. --INVALID-LINK--
References
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4-Dichloro-3-cyanopyridine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-cyanopyridine. This valuable intermediate is crucial in the development of various pharmaceutical and agrochemical products.[1][2] However, its synthesis, typically involving the chlorination of a dihydroxy precursor with reagents like phosphorus oxychloride (POCl₃), presents several challenges that can impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer explains the underlying cause of the issue and provides actionable protocols for resolution.
Issue 1: Incomplete Chlorination & Low Yield
Question: My reaction is sluggish or incomplete. TLC and NMR analysis show significant amounts of starting material (2,4-dihydroxy-3-cyanopyridine) or a mono-chlorinated intermediate. What is causing this, and how can I drive the reaction to completion?
Answer:
-
Why It Happens (Causality): Incomplete reaction is one of the most common hurdles. The conversion of the pyridone tautomer of the starting material to the dichloro product is a two-step process. Several factors can impede this transformation:
-
Insufficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is consumed during the reaction. Using an insufficient molar excess will inevitably lead to incomplete conversion.
-
Low Reaction Temperature: The activation energy required to replace the second hydroxyl group (at the 2-position) is higher than the first (at the 4-position). Inadequate temperature results in the accumulation of the 2-hydroxy-4-chloro-3-cyanopyridine intermediate.
-
Reaction Time: The reaction requires sufficient time to proceed to completion. Premature quenching of the reaction will result in a mixture of products.
-
Presence of Water: POCl₃ reacts violently and exothermically with water, hydrolyzing into phosphoric acid and HCl.[3][4][5] Any moisture in the starting material, solvent, or glassware will consume the reagent, rendering it unavailable for the desired chlorination.
-
-
What to Do (Solution): A robust protocol involves carefully controlling stoichiometry, temperature, and reaction conditions.
Recommended Protocol for Complete Chlorination:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use an anhydrous grade of the starting material.
-
Reagent Stoichiometry: Use a significant excess of phosphorus oxychloride (POCl₃). A common starting point is 5-10 molar equivalents relative to the 2,4-dihydroxy-3-cyanopyridine.
-
Reaction Setup: In a dried, three-neck flask equipped with a reflux condenser and a thermometer, add the 2,4-dihydroxy-3-cyanopyridine. Slowly add the POCl₃ (exothermic reaction) while stirring.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C).[6] A patent for a similar chlorination suggests a temperature range of 80-95°C during addition, followed by reflux for 1-10 hours.[7]
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase) or by taking small aliquots for quenching and LC-MS analysis. The reaction is complete when the starting material and mono-chlorinated intermediate are no longer observed.
-
Workup: Once complete, cool the reaction mixture and carefully remove the excess POCl₃ by vacuum distillation. This is safer than quenching a large excess with water/ice. The crude product can then be purified.
-
Issue 2: Formation of Dark Tarry Byproducts
Question: My reaction mixture turned dark brown or black, resulting in a tarry, difficult-to-purify crude product. What causes this decomposition?
Answer:
-
Why It Happens (Causality): Dark coloration and tar formation are indicative of decomposition and polymerization side reactions.
-
Excessive Heat: While high temperatures are needed, runaway heating can cause the cyanopyridine ring system to degrade or polymerize, especially in the strongly acidic and dehydrating conditions created by POCl₃.
-
Concentrated Reaction: Running the reaction neat with a large excess of POCl₃ is common, but in some cases, the high concentration of reactive species can promote side reactions.[8]
-
-
What to Do (Solution):
Protocol for Minimizing Degradation:
-
Temperature Control: Use a silicone oil bath and a temperature controller to maintain a stable reflux. Avoid aggressive, direct heating with a mantle.
-
Controlled Addition: For larger-scale reactions, consider adding the POCl₃ to the substrate at a controlled rate to manage the initial exotherm.
-
Solvent Use (Optional): While many procedures are solvent-free,[8] using a high-boiling inert solvent like toluene or xylene can help moderate the reaction temperature and prevent localized overheating. However, this may require longer reaction times.
-
Purification of Tar-like Material: If tar has formed, traditional crystallization will be difficult. The best approach is often column chromatography on silica gel, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.
-
Issue 3: Hydrolysis During Workup
Question: During the aqueous workup, I'm observing the formation of a new, more polar spot on my TLC plate, which I suspect is a hydroxy-chloropyridine byproduct. How can I prevent this?
Answer:
-
Why It Happens (Causality): The chlorine atom at the 4-position of the pyridine ring is highly susceptible to nucleophilic substitution, particularly by water. The chlorine at the 2-position is less reactive. Quenching the reaction mixture directly with water or ice, especially if the pH becomes neutral or basic, will lead to the hydrolysis of the desired 2,4-dichloro product back to 2-chloro-4-hydroxy-3-cyanopyridine.
-
What to Do (Solution): The key is to perform the workup under strictly anhydrous or acidic conditions until the product is isolated.
Recommended Anhydrous Workup Protocol:
-
Remove Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The most critical step is to remove the bulk of the excess POCl₃ under reduced pressure.
-
Quenching: Cool the residue in an ice bath. Very slowly and carefully, pour the cooled residue onto crushed ice. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood. The POCl₃ reacts with water to form phosphoric acid and HCl, keeping the solution acidic and suppressing hydrolysis of the product.
-
Extraction: Once the quench is complete and the mixture is at room temperature, extract the product with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with cold water, followed by a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Diagram 1: Key Reaction and Side Reaction Pathways
This diagram illustrates the main synthetic route from the dihydroxy starting material and highlights the primary side reactions of incomplete chlorination and hydrolysis.
Caption: Main synthesis pathway and common side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this synthesis?
While other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used for chlorinations, phosphorus oxychloride (POCl₃) is overwhelmingly preferred for converting hydroxypyridines. It acts as both the reagent and often the solvent, and the reaction conditions are well-established.[8] Using PCl₅ can sometimes lead to more aggressive and less selective reactions.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a silica gel plate and an appropriate eluent system (e.g., 20-40% ethyl acetate in hexanes). The starting material (dihydroxy) will be very polar (low Rf), the mono-chloro intermediate will be in the middle, and the final dichloro product will be the least polar (highest Rf). For more quantitative analysis, taking small aliquots, quenching them carefully, and analyzing by LC-MS or GC-MS is recommended.
Q3: What are the critical safety precautions when using Phosphorus Oxychloride (POCl₃)?
POCl₃ is a highly corrosive, toxic, and water-reactive chemical.[6] Inhalation can be fatal, and contact causes severe burns.[3][9]
-
Handling: Always handle POCl₃ in a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber, not nitrile for prolonged contact), and a flame-resistant lab coat.[4][5]
-
Quenching: Never add water directly to a large quantity of POCl₃. Always add the POCl₃ mixture slowly to ice/water. This is a violently exothermic reaction that releases toxic HCl gas.
-
Spills: Neutralize small spills with an inert absorbent material like sand or vermiculite. Do not use water.[3]
Diagram 2: Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common problems during the synthesis.
Caption: A decision tree for troubleshooting incomplete reactions.
Section 3: Analytical Data
Proper characterization is essential to confirm product identity and purity.
| Technique | Expected Data for this compound |
| ¹H NMR | Two doublets in the aromatic region, typically between 7.5 and 8.5 ppm. The proton at C5 will couple to the proton at C6.[10] |
| ¹³C NMR | Six distinct signals are expected, including one for the cyano group (-CN) around 114 ppm and five for the pyridine ring carbons.[10] |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peaks (M, M+2, M+4) will appear at m/z corresponding to C₆H₂Cl₂N₂ (approx. 172, 174, 176 g/mol ).[1][11] |
| Infrared (IR) | A sharp, strong absorption band around 2230-2240 cm⁻¹ is characteristic of the nitrile (-C≡N) stretch. |
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. my.airliquide.com [my.airliquide.com]
- 6. lanxess.com [lanxess.com]
- 7. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound(180995-12-4) 1H NMR spectrum [chemicalbook.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-3-cyanopyridine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. This compound is a critical intermediate in the production of various pharmaceuticals and agrochemicals, making its efficient synthesis a key objective.[1][2] This document provides in-depth, field-proven insights and validated protocols to enhance your experimental success.
Overview of Synthetic Pathways
The synthesis of this compound (also known as 2,4-dichloronicotinonitrile) most commonly proceeds via the chlorination of a precursor molecule. A prevalent and effective method involves the conversion of 2,4-dihydroxy-3-cyanopyridine or its tautomeric form, 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile, using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] This reaction is robust but requires careful control of conditions to maximize yield and minimize impurity formation.
Alternative routes, such as those employing the Vilsmeier-Haack reaction, can also be utilized for forming related pyridine structures, which highlights the versatility of iminium salts in heterocyclic synthesis.[4][5][6] Furthermore, advancements in synthetic methodology have explored the use of safer chlorinating agents, such as bis(trichloromethyl)carbonate (triphosgene), to mitigate the environmental impact associated with phosphorus-containing waste.[7]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
A1: Low yield is a common issue that can often be traced back to several critical parameters.
-
Purity of Starting Material: The presence of impurities or residual solvent in your starting material (e.g., 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile) can inhibit the reaction or lead to side products. Ensure your precursor is thoroughly dried and characterized before use.
-
Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) react violently and exothermically with water. Even trace amounts of moisture in the reaction vessel or solvents can consume the reagent, reducing its effective concentration and lowering the yield. Always use flame-dried glassware and anhydrous solvents.
-
Inadequate Temperature Control: The chlorination reaction is typically performed under reflux.[3] If the temperature is too low, the reaction rate will be slow and may not proceed to completion. Conversely, excessively high temperatures can promote decomposition and the formation of tar-like byproducts. Use a suitable heating mantle with a temperature controller and ensure efficient reflux.
-
Insufficient Reagent Stoichiometry: While a slight excess of the chlorinating agent is often used to drive the reaction to completion, a large excess can complicate the workup and purification. Conversely, an insufficient amount will result in incomplete conversion. Carefully calculate and measure your reagent quantities.
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized overheating and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A2: Byproduct formation is often related to the reactivity of the intermediates and the choice of reagents.
-
Common Impurities: The most common byproducts are incompletely chlorinated species, such as 2-hydroxy-3-cyanopyridine, or isomers like 2-chloro-5-cyanopyridine.[7] The formation of these is often favored by milder reaction conditions or the presence of certain catalysts.
-
Identification: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the reaction progress and identifying the number of components in your crude product. For structural elucidation of unknown byproducts, techniques like ¹H NMR, ¹³C NMR, and LC-MS are essential.
-
Minimization Strategies:
-
Choice of Chlorinating Agent: Stronger chlorinating agents like POCl₃ or PCl₅ are effective but can be aggressive. Milder reagents like SOCl₂ might reduce certain byproducts but could lead to the formation of others, such as hydroxy-pyridines.[7]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. A reaction that is run for too long or at too high a temperature can lead to degradation products. Monitor the reaction by TLC to determine the optimal endpoint.[8]
-
Controlled Addition: In some cases, the slow, dropwise addition of the chlorinating agent at a lower temperature before heating to reflux can improve selectivity and reduce the formation of unwanted isomers.
-
Q3: The purification of the final product is difficult, and I'm getting an impure, oily residue instead of a crystalline solid.
A3: Purification challenges often stem from an incomplete reaction or an improper workup procedure.
-
Effective Workup: The workup is critical for removing unreacted reagents and acidic byproducts. After the reaction, excess POCl₃ should be carefully removed, often by distillation under reduced pressure. The residue is then quenched by pouring it onto crushed ice or adding a cold aqueous solution of a weak base like sodium bicarbonate.[3] This must be done slowly and with cooling, as the quenching process is highly exothermic.
-
Extraction: Use a suitable organic solvent, such as ethyl acetate or dichloromethane, for extraction.[3] Perform multiple extractions to ensure complete recovery of the product.
-
Recrystallization: This is the most effective method for purifying the final product. Hexane[3] or ethanol are commonly used solvents. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Caption: Troubleshooting decision tree for diagnosing low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
A1: Safety is paramount. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The product, this compound, is also toxic if inhaled or swallowed and is a skin and eye irritant.[2] Plan your quenching step carefully to manage the exothermic reaction.
Q2: Can I use a "greener" or safer chlorinating agent than POCl₃?
A2: Yes, alternative reagents have been developed. A notable example is bis(trichloromethyl)carbonate, also known as triphosgene. It is a solid, which can make it easier to handle than liquid POCl₃. Its use can avoid the generation of phosphorus-containing waste, which is difficult to treat.[7] However, reactions with triphosgene may require different solvents and the addition of an organic base, so the protocol will need to be adapted accordingly.[7]
| Chlorinating Agent | Formula | Phase | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride | POCl₃ | Liquid | High reactivity, well-established | Corrosive, reacts violently with water, produces phosphorus waste |
| Phosphorus Pentachloride | PCl₅ | Solid | Very strong chlorinating agent | Moisture sensitive, produces acidic byproducts |
| Thionyl Chloride | SOCl₂ | Liquid | Can be milder, gaseous byproducts | May produce SO₂ gas, can lead to hydroxy-impurities[7] |
| Bis(trichloromethyl)carbonate | (Cl₃CO)₂CO | Solid | Safer to handle, avoids phosphorus waste[7] | More expensive, may require base and different conditions[7] |
Q3: How does the choice of solvent affect the reaction?
A3: In many protocols using neat POCl₃, it acts as both the reagent and the solvent.[3] When a co-solvent is used, its primary role is to solubilize the starting materials and facilitate heat transfer. For alternative chlorinating agents, the choice of an inert organic solvent is crucial. Solvents like chloroform, dichloromethane, or 1,4-dioxane are often used.[7] The solvent must be anhydrous and should not react with the chlorinating agent.
Optimized Experimental Protocol
This protocol is a synthesized example based on common laboratory procedures for the chlorination of a pyridine precursor.
Objective: To synthesize this compound from 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile.
Materials:
-
2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (at least 5-fold molar excess)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
-
Crushed ice
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Charge the flask with 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (e.g., 1.54 mmol, 238 mg).[3] Add phosphorus oxychloride (e.g., 0.7 mL) to the flask.[3]
-
Heating: Heat the reaction mixture to reflux and maintain for 2 hours.[3] Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting material should be consumed.
-
Workup - Reagent Removal: After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the excess POCl₃. This step must be done in a fume hood.
-
Workup - Quenching: Very slowly and carefully, add the cooled residue to a beaker containing crushed ice and a saturated solution of sodium bicarbonate (e.g., 10 mL).[3] This is a highly exothermic step. Stir until all the residue has been transferred and gas evolution has ceased. Check the pH to ensure it is neutral or slightly basic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with ethyl acetate (e.g., 2 x 10 mL).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hexane to yield the pure this compound as a white powder.[3] A typical reported yield for this type of reaction is around 63%.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Dichloro-3-cyanopyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,4-dichloro-3-cyanopyridine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this versatile chemical intermediate. This compound is a crucial building block in the agrochemical and pharmaceutical industries, serving as a precursor for herbicides and various drug candidates.[1] Its synthesis, while achievable through several routes, presents distinct challenges that require careful control over reaction conditions and a deep understanding of the underlying mechanisms.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of its synthesis, ensuring higher yields, better purity, and safer laboratory practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and industrially relevant method involves the chlorination of a substituted pyridine precursor. A common starting material is 2,4-dihydroxy-3-cyanopyridine (or its tautomeric form, 3-cyano-4-hydroxy-2-pyridone). The synthesis proceeds via a Vilsmeier-Haack type mechanism where a chlorinating agent, typically phosphorus oxychloride (POCl₃), is used, often with a tertiary amine base or N,N-dimethylformamide (DMF) as a catalyst or reactant.[2][3] The reaction transforms the hydroxyl groups into chlorides. Another route involves the chlorination of 3-cyanopyridine N-oxide, though this can sometimes lead to isomeric mixtures.[4][5]
Q2: What are the primary safety concerns and handling precautions for this synthesis?
A2: The synthesis involves several hazardous materials.
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It releases HCl gas upon contact with moisture and can cause severe burns. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Chlorinated Solvents: Solvents like chloroform or dichloroethane are often used and are toxic and potentially carcinogenic.[4]
-
Cyanide Groups: The product itself contains a cyano group. While generally stable in the molecular structure, accidental hydrolysis under harsh acidic conditions could theoretically release hydrogen cyanide (HCN) gas, which is extremely toxic. Always handle the final product with care and appropriate PPE.
-
Exothermic Reactions: The reaction with POCl₃ can be highly exothermic. Reagents should be added slowly and with efficient cooling to maintain control over the reaction temperature.
Q3: How can I reliably confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants are unique to the substitution pattern. ¹³C NMR will confirm the number of unique carbons, including the nitrile carbon and the two carbons bonded to chlorine.
-
Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
-
Infrared (IR) Spectroscopy: A sharp absorption band around 2220-2240 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.
-
Melting Point: A sharp melting point for the purified solid is a good indicator of purity. The literature value can be used for comparison.
Part 2: Troubleshooting Guide
This section is structured in a problem-and-solution format to address specific issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently below 30%, or I've isolated no product at all. What are the potential causes and how can I improve it?
A: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:
-
Reagent Quality and Stoichiometry:
-
Cause: Phosphorus oxychloride (POCl₃) can degrade upon exposure to atmospheric moisture. "Old" or improperly stored POCl₃ will have reduced activity. Similarly, the starting pyridone must be completely dry.
-
Solution: Use freshly opened or distilled POCl₃. Ensure your starting material is anhydrous by drying it in a vacuum oven before use. Verify the stoichiometry; an excess of the chlorinating agent is often required to drive the reaction to completion.
-
-
Reaction Temperature Control:
-
Cause: The reaction is typically performed at elevated temperatures (e.g., refluxing in POCl₃, ~110 °C). Insufficient temperature will result in a slow or stalled reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.
-
Solution: Carefully monitor and control the reaction temperature using an oil bath and a reflux condenser. The optimal temperature is often a balance between reaction rate and stability. For reactions using POCl₃/DMF, the initial formation of the Vilsmeier reagent is exothermic and may require initial cooling before heating to reflux.[6]
-
-
Incomplete Reaction:
-
Cause: The reaction may not have been allowed to run for a sufficient duration. The conversion of the dihydroxy precursor is a two-step process, and steric hindrance or electronic effects can slow it down.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Take aliquots from the reaction mixture periodically. The reaction is complete only when the starting material spot/peak is no longer visible.
-
-
Work-up and Isolation Losses:
-
Cause: The work-up procedure is critical. The reaction is typically quenched by pouring it slowly onto crushed ice. If done too quickly, localized heating can cause hydrolysis of the nitrile group or other side reactions.[7][8] During extraction, the product may have some solubility in the aqueous layer, or emulsions can form, leading to poor recovery.
-
Solution: Perform the quench slowly with vigorous stirring in a well-ventilated fume hood. Ensure the pH is adjusted correctly (typically to neutral or slightly basic) before extraction to ensure the product is in its neutral form. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery.
-
Problem 2: Significant Impurity Formation
Q: My analytical data (NMR, GC-MS) shows multiple unexpected peaks. What are the likely side products and how can I minimize them?
A: The formation of impurities is often related to reaction conditions and the reactivity of the intermediates.
-
Mono-chlorinated Intermediates:
-
Cause: Incomplete reaction can leave behind mono-chloro, mono-hydroxy species (e.g., 2-chloro-4-hydroxy-3-cyanopyridine).
-
Solution: Increase the reaction time and/or temperature. Ensure a sufficient excess of the chlorinating agent is used to drive the reaction to the dichloro product.
-
-
Hydrolysis Products:
-
Cause: The cyano group is susceptible to hydrolysis, especially during the aqueous work-up, forming 2,4-dichloro-3-pyridinecarboxamide or even 2,4-dichloronicotinic acid. This is exacerbated by prolonged exposure to strongly acidic or basic conditions, particularly at elevated temperatures.[7]
-
Solution: Keep the work-up temperature low by using plenty of ice for quenching. Minimize the time the product spends in aqueous acid or base. Neutralize the solution promptly before extraction.
-
-
Tarry Byproducts:
-
Cause: Polymerization or decomposition of starting materials or products can occur at high temperatures, leading to intractable tars.
-
Solution: Maintain strict temperature control. If tarring is severe, consider using a high-boiling inert solvent to moderate the reaction temperature instead of running it neat in the reagent.
-
Problem 3: Difficult Purification
Q: I'm struggling to isolate a pure product from the crude mixture. What are the recommended purification techniques?
A: Purifying this compound requires separating it from unreacted starting materials, chlorinated byproducts, and residual reagents.
-
Column Chromatography:
-
Technique: This is the most effective method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The desired product is moderately polar and should elute after non-polar impurities but before highly polar ones like the dihydroxy starting material.
-
-
Recrystallization:
-
Technique: If the crude product is relatively pure (>85-90%), recrystallization can be an efficient final purification step.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexanes/ethyl acetate are good candidates to screen.
-
-
Dealing with Phosphorus Residues:
-
Problem: After using POCl₃, phosphate byproducts can contaminate the crude product.
-
Solution: During the work-up, a thorough wash of the organic layer with a dilute sodium bicarbonate solution and then brine will help remove most of the acidic phosphorus residues. Ensure the crude material is fully dissolved in the extraction solvent.
-
Part 3: Experimental Protocol & Data
This section provides a representative protocol for the synthesis based on the Vilsmeier-Haack chlorination of 2,4-dihydroxy-3-cyanopyridine.
Protocol: Synthesis of this compound
Reagents & Equipment:
-
2,4-Dihydroxy-3-cyanopyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for work-up and extraction
-
Ice bath
Procedure:
-
Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.
-
Reactant Charging: To the flask, add 2,4-dihydroxy-3-cyanopyridine (1.0 eq).
-
Reagent Addition: Carefully and slowly, add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. Add a catalytic amount of DMF (e.g., 0.1 eq). The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) using a heating mantle or oil bath. Maintain reflux with stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes), checking for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.
-
Neutralization & Extraction: Once all the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization.
Table 1: Critical Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Chlorinating Agent | POCl₃ | Effective and common. Highly corrosive and water-sensitive. |
| Starting Material | 2,4-Dihydroxy-3-cyanopyridine | Must be completely dry to prevent deactivation of POCl₃. |
| Stoichiometry | 5-10 eq. of POCl₃ | An excess is required to act as both reagent and solvent, driving the reaction to completion. |
| Temperature | 110-115 °C (Reflux) | Balances reaction rate with compound stability. Lower temps lead to incomplete reaction; higher temps cause decomposition. |
| Reaction Time | 4-6 hours | Varies by scale. Must be monitored by TLC/GC to ensure completion. |
| Work-up | Slow quench on ice | Controls exotherm and minimizes hydrolysis of the nitrile group. |
Part 4: Visualization & Workflows
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis.
General Synthesis & Purification Workflow
This diagram outlines the standard sequence of operations from reaction to final product.
Caption: Standard workflow for synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 5. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 6. growingscience.com [growingscience.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
storage and stability issues of 2,4-Dichloro-3-cyanopyridine
Technical Support Center: 2,4-Dichloro-3-cyanopyridine
Welcome to the dedicated technical support guide for this compound (CAS 180995-12-4). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the storage, stability, and handling of this versatile pharmaceutical and agrochemical intermediate.[1][2] Our goal is to provide not just procedures, but a deeper understanding of the chemical principles governing its stability, enabling you to troubleshoot issues effectively and ensure the integrity of your experiments.
Section 1: Compound Profile & Critical Safety Protocols
Before addressing storage and stability, it is imperative to handle this compound with the appropriate safety measures. Its reactivity makes it a valuable synthetic building block, but also necessitates careful handling.
Q1: What are the primary physical and chemical properties of this compound?
This compound is typically a white to light brown solid.[3] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 180995-12-4 | [1][3] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][4] |
| Molecular Weight | ~173.00 g/mol | [4] |
| Appearance | White to light brown solid | [3] |
| Boiling Point | 293.0 ± 35.0 °C (Predicted) | [3][5] |
| Melting Point | 107-109 °C | [3] |
| Solubility | Slightly soluble in water | [1][3][6] |
Q2: What are the main safety hazards associated with this compound?
This compound is classified as a hazardous substance. It is toxic if inhaled and harmful if swallowed or in contact with skin.[1][7][8] It is known to cause significant skin and eye irritation and may also lead to respiratory irritation.[1][7][8]
Causality: The toxicity is linked to its reactive nature. The electrophilic pyridine ring, activated by two chlorine atoms and a cyano group, can potentially react with biological nucleophiles, leading to cellular damage.
Q3: What personal protective equipment (PPE) is mandatory when handling this chemical?
Due to its hazard profile, a comprehensive PPE strategy is essential.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust or fumes.[7][10]
Section 2: Storage and Handling FAQs
Proper storage is the first line of defense against degradation. The structural features of this compound—specifically the two chloro-substituents and the cyano group—make it susceptible to environmental factors.
Q4: What are the ideal storage conditions for this compound?
For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) .[3] The container must be kept tightly closed and stored in a dry, well-ventilated place away from incompatible materials.[1][7]
Expert Insight: The requirement for an inert atmosphere is critical. The pyridine ring is susceptible to oxidation, and moisture in the air can initiate hydrolysis of the chloro and cyano groups, especially over long periods. Refrigeration slows down the kinetics of these potential degradation reactions.
Q5: The compound arrived as a solid. How should I prepare a stock solution, and what solvents are recommended?
While the compound is only slightly soluble in water, it is generally soluble in polar organic solvents.[1][3] For experimental use, solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile are common choices.
Trustworthiness Check: Always perform a small-scale solubility test before preparing a large stock solution. When preparing a stock, add the solvent to the pre-weighed solid and vortex or sonicate gently to ensure complete dissolution. For quantitative applications, ensure the compound is fully dissolved before making final dilutions.
Q6: How stable are solutions of this compound?
Solution stability is highly dependent on the solvent and storage conditions.
-
Aprotic Solvents (DMSO, DMF, Acetonitrile): Solutions are reasonably stable for short-term use if stored at low temperatures (-20°C) and protected from light and moisture. However, DMSO can be hygroscopic and absorb water, which may lead to slow hydrolysis over weeks or months.
-
Protic Solvents (Methanol, Ethanol): Use in protic solvents should be immediate. These solvents contain nucleophilic hydroxyl groups that can slowly displace the chlorine atoms, particularly the more reactive one at the C4 position.
-
Aqueous Solutions: Due to low solubility and high potential for hydrolysis, preparing and storing aqueous stock solutions is not recommended.[3] Prepare fresh dilutions from an organic stock for any aqueous experiments.
Section 3: Troubleshooting Stability Issues
Even with proper storage, issues can arise. This section provides a logical framework for troubleshooting common problems.
Q7: I opened a new bottle of the compound, and it has a brownish tint, not white. Is it degraded?
A light brown or yellow tint is not uncommon and does not necessarily indicate significant degradation, as this is within the acceptable appearance range for the solid.[3] However, a significant color change to dark brown or black, especially if accompanied by a change in texture (e.g., becoming sticky or clumpy), suggests potential degradation or the presence of impurities.
Q8: My stock solution in DMSO turned yellow after a week at 4°C. What happened?
This is a common observation. The yellowing is likely due to minor degradation. The primary suspects are:
-
Water Contamination: DMSO is hygroscopic. Absorbed water can slowly hydrolyze the compound.
-
Light Exposure: Photodegradation can occur, although it's typically a slower process for this class of compounds.
-
Oxidation: If not stored under an inert headspace, dissolved oxygen can contribute to degradation pathways.
Recommended Action: For sensitive experiments, it is always best practice to use freshly prepared solutions. If a solution has changed color, its purity should be verified by an analytical method like HPLC or LC-MS before use.
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing stability concerns.
Caption: Troubleshooting Decision Tree for this compound.
Section 4: Experimental Protocols
To maintain experimental integrity, you must be able to verify the purity of your compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.[11][12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Dilute 1:10 in a 50:50 mixture of acetonitrile and water for injection.
-
-
Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks. The appearance of new, more polar peaks (shorter retention time) may indicate hydrolysis products.
Section 5: Chemical Reactivity & Degradation Pathways
Understanding the potential reactions of this compound is key to preventing its degradation.
Q9: What are the most likely degradation pathways for this compound?
The two primary degradation routes involve nucleophilic attack:
-
Hydrolysis of Chloro-substituents: The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, especially the one at the C4 position, which is more activated. Water or other nucleophiles (like alcohols) can displace the chloride to form a hydroxylated species (e.g., 2-chloro-4-hydroxy-3-cyanopyridine). This is a common degradation pathway for chloropyridines.
-
Hydrolysis of the Cyano Group: The nitrile (-C≡N) group can be hydrolyzed under either acidic or basic conditions, typically at elevated temperatures, to first form a carboxamide (-CONH₂) and then a carboxylic acid (-COOH).[13][14] This process is generally slower than the hydrolysis of the C-Cl bond under ambient conditions.
Potential Degradation Pathway Diagram
The following diagram illustrates the initial steps of hydrolytic degradation.
Caption: Potential Hydrolytic Degradation of this compound.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 180995-12-4 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. chemwhat.com [chemwhat.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions with 2,4-Dichloro-3-cyanopyridine
From the desk of a Senior Application Scientist:
Welcome to the technical support hub for 2,4-Dichloro-3-cyanopyridine. As a highly functionalized heterocyclic building block, this reagent offers immense potential in the synthesis of complex molecules for pharmaceuticals and materials science.[1] However, its distinct electronic and steric properties present unique challenges. The two chlorine atoms possess differential reactivity, and the presence of the electron-withdrawing nitrile group further modulates the pyridine core.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to rationalize your experimental outcomes and intelligently design your next steps.
Section 1: General Handling and Stability FAQs
Question 1: My this compound has a slight brown or yellow tint, but the datasheet says it should be white. Is it still usable?
Answer: This is a common observation. While a pure, freshly prepared sample is typically a white solid[2], slight discoloration to off-white or light brown upon storage is not unusual and does not necessarily indicate significant decomposition. The primary concern is degradation due to moisture or exposure to strong light.
Validation Protocol:
-
Check the Melting Point: A sharp melting point (literature: 107-109°C) is a good indicator of purity. A broad or significantly depressed melting point suggests the presence of impurities.
-
Run a Quick ¹H NMR: Dissolve a small sample in DMSO-d₆ or CDCl₃. The spectrum should be clean, showing two doublets in the aromatic region. For DMSO-d₆, these appear around δ 7.91 (d, J = 5.5 Hz) and δ 8.65 (d, J = 5.5 Hz).[2] The absence of significant unidentifiable peaks is key.
-
TLC Analysis: Spot the material on a silica gel plate against a known good batch if available. A single spot indicates that the material is likely suitable for use.
If these checks are passed, you can proceed with your reaction, but consider using the material for a small-scale test reaction first. For long-term storage, keep the reagent in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C, protected from light.[2]
Question 2: I'm observing poor solubility of the starting material in my reaction solvent. What are my options?
Answer: this compound is only slightly soluble in water but shows better solubility in many common organic solvents.[1][2] Poor solubility can severely limit reaction rates.
Troubleshooting Steps:
-
Solvent Choice: For cross-coupling reactions, polar aprotic solvents like 1,4-dioxane, DMF, DMA, or THF are common choices. For SNAr reactions, DMSO, DMF, or NMP are often effective as they can help stabilize charged intermediates.
-
Co-solvent Systems: In Suzuki couplings, a co-solvent system like Dioxane/H₂O or DMF/H₂O is frequently used to dissolve both the organic substrate and the inorganic base.[3]
-
Temperature Increase: Gently warming the reaction mixture can improve solubility. However, be mindful that higher temperatures can also decrease regioselectivity or lead to side reactions.
-
Sonication: In some cases, brief sonication of the reaction mixture before heating can help dissolve suspended starting material.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The activation of a C-Cl bond is inherently more challenging than that of a C-Br or C-I bond, often requiring more active catalysts and higher temperatures.[4] With this compound, the primary challenge is controlling which of the two C-Cl bonds reacts.
2.1 Suzuki-Miyaura Coupling
Question 3: My Suzuki coupling is yielding a mixture of C4 and C2 isomers, with the C4 product dominating. How can I improve selectivity for the C4 position?
Answer: Your observation is consistent with the generally higher reactivity of the C4 position in 2,4-dichloropyridines.[3][5] This preference is due to both electronic and steric factors favoring oxidative addition of the palladium catalyst into the C4–Cl bond. To enhance this inherent selectivity, you must optimize the catalytic system.
Potential Causes & Solutions:
-
Suboptimal Ligand: Your current ligand may not be providing sufficient steric or electronic bias to discriminate effectively between the two positions.
-
Solution: Switch to a very sterically hindered N-heterocyclic carbene (NHC) ligand. Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to promote room-temperature cross-coupling at the C4 position with high selectivity (~10:1 or greater).[6]
-
-
Ligand-Free Conditions: In some instances, phosphine or NHC ligands are not necessary and can even complicate the reaction.
-
Inappropriate Base/Solvent: The choice of base and solvent system is critical and can influence which catalytic cycle predominates.
-
Solution: A common and effective system for high C4 selectivity is K₂CO₃ or K₃PO₄ as the base in a solvent mixture like 1,4-dioxane and water.[3]
-
Below is a workflow to guide your optimization efforts.
Caption: Troubleshooting workflow for Suzuki coupling regioselectivity.
Table 1: Recommended Catalytic Systems for C4-Selective Suzuki-Miyaura Coupling
| Component | System 1: Bulky NHC Ligand[6] | System 2: Ligand-Free (Jeffery)[6] |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | IPr·HCl (2-4 mol%) | None |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) |
| Solvent | Toluene or Dioxane | Dioxane/H₂O (e.g., 4:1) |
| Additive | None | Tetra-n-butylammonium bromide (TBAB) (1 equiv.) |
| Temperature | Room Temperature to 60 °C | 75 - 100 °C |
Experimental Protocol 1: C4-Selective Suzuki Coupling using an NHC Ligand
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the NHC ligand-salt (e.g., IPr·HCl, 3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the boronic acid or ester (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, to achieve ~0.1 M concentration).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature and increase to 60 °C if needed).
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Pay close attention to the ratio of the desired C4-product, the C2-isomer, and any remaining starting material.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Question 4: My reaction is completely stalled, and I see a black precipitate. What is happening?
Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of your soluble Pd(0) catalyst into an inactive, insoluble form.[7] This is a common failure mode in cross-coupling chemistry.
Potential Causes & Solutions:
-
Oxygen Contamination: The Pd(0) species in the catalytic cycle is sensitive to oxygen.
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions. Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
-
-
Impure Reagents or Solvents: Impurities in your starting materials or solvent can poison the catalyst. Water in a supposedly anhydrous reaction can also be detrimental.
-
Solution: Use freshly purified reagents and anhydrous solvents. Passing solvents through a column of activated alumina is a reliable method for drying. Ensure your boronic acid is not degrading to a boroxine.
-
-
Temperature Too High: While C-Cl couplings often require heat, excessive temperatures can accelerate catalyst decomposition pathways.
-
Solution: Find the minimum temperature required for the reaction to proceed. If you are screening conditions, try running the reaction at 80 °C first, rather than immediately going to >100 °C.
-
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Question 5: I am attempting an SNAr with a strong nucleophile (e.g., sodium thiophenoxide) and getting a mixture of C4 and C2 substitution products. I expected high selectivity for C4. Why is the selectivity poor?
Answer: While the C4 position is electronically favored for SNAr, this selectivity is not absolute and can be eroded under certain conditions. The reaction proceeds through a negatively charged Meisenheimer intermediate. Attack at C4 allows for efficient delocalization of the negative charge onto the electronegative pyridine nitrogen atom, making this pathway kinetically and thermodynamically favored.[8] Attack at C2 results in a less stable intermediate.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. This compound CAS#: 180995-12-4 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst and Reagent Selection for 2,4-Dichloro-3-cyanopyridine Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
This compound is a vital intermediate in the pharmaceutical and agrochemical industries, serving as a building block for numerous high-value compounds.[1] However, its efficient synthesis requires careful control over reaction conditions and, most importantly, the selection of an appropriate chlorinating system. The most common and effective route involves the conversion of a 2,4-dihydroxypyridine precursor using a Vilsmeier-Haack type reagent system.
Part 1: Guide to Reagent System Selection
In the synthesis of this compound from its dihydroxy precursor (which exists in tautomeric equilibrium with its pyridone form), the term "catalyst" can be misleading. The transformation is typically achieved using a stoichiometric reagent system that acts as both a chlorinating and dehydrating agent. The most prevalent and effective system is the Vilsmeier-Haack reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]
The Role of the DMF/POCl₃ System
DMF is far more than a high-boiling polar aprotic solvent in this context; it is a key reactant.[4] It reacts with POCl₃ to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3] This reagent is the active species responsible for the conversion.
The mechanism involves two key stages:
-
O-Activation: The Vilsmeier reagent activates the hydroxyl or keto groups of the starting material, converting them into better leaving groups.
-
Nucleophilic Substitution: Chloride ions (from POCl₃) then displace these activated groups, leading to the formation of the desired dichloro-product.
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Comparative Analysis of Chlorinating Agents
While POCl₃ is the most common partner for DMF, other chlorinating agents can be used. The choice significantly impacts reaction conditions, yield, and waste management.
| Chlorinating Agent | Partner Reagent | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride (POCl₃) | DMF | Highly effective, widely used, well-documented.[2] | Generates significant phosphorus-containing acidic waste, which is difficult to treat.[5] |
| Thionyl Chloride (SOCl₂) | DMF | Can be effective for chlorination. | Often leads to side products and lower yields (e.g., 45%); releases corrosive SO₂ gas.[5] |
| Bis(trichloromethyl) carbonate (Triphosgene) | DMF / Organic Base | Safer solid reagent, avoids phosphorus waste and SO₂ gas, milder conditions, high yield.[5] | More expensive than POCl₃ or SOCl₂. |
| Phosphorus Pentachloride (PCl₅) | DMF | Strong chlorinating agent. | Requires large excess (≥6 molar equivalents), generates significant phosphorus waste.[5] |
For green chemistry and process safety, bis(trichloromethyl) carbonate presents a compelling alternative, despite its higher cost.[5]
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis of this compound using the DMF/POCl₃ system.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yield is a frequent issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or workup procedure.
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure your DMF is anhydrous and that POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. Impurities in the starting 2,4-dihydroxy-3-cyanopyridine can also interfere with the reaction.
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent (both DMF and POCl₃) will lead to incomplete conversion. Ensure the correct molar ratios are used.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be controlled. Subsequently, the reaction often requires heating to a specific temperature (e.g., 80-110°C) to drive the conversion to completion. Sub-optimal temperatures can result in a stalled reaction.[6]
-
-
Workup Procedure: The product is isolated by quenching the reaction mixture, typically on ice or in a cold basic solution. Inefficient extraction or product loss during purification steps (e.g., recrystallization) can significantly lower the isolated yield.
Q2: I am observing a significant amount of a mono-chlorinated byproduct. How can I improve selectivity for the dichloro-product?
A2: The formation of mono-chlorinated intermediates (e.g., 2-chloro-4-hydroxy-3-cyanopyridine) indicates an incomplete reaction. The 4-position hydroxyl group is often more difficult to substitute than the 2-position.
-
Increase Reaction Time and/or Temperature: Providing more energy and time can drive the second chlorination to completion. Monitor the reaction by TLC or GC to determine the optimal endpoint.
-
Increase Reagent Stoichiometry: A slight excess of the DMF/POCl₃ reagent may be necessary to ensure both hydroxyl groups are activated and substituted.
-
Solvent Choice: While often run neat or with excess POCl₃/DMF as the solvent, using a high-boiling inert solvent like dichloroethane can sometimes provide more consistent temperature control and improve results.
Q3: The reaction mixture turns black and forms a tar-like substance. What is happening?
A3: Darkening and polymerization are classic signs of decomposition, usually caused by excessive temperatures or the presence of highly reactive impurities.
-
Temperature Runaway: The reaction is exothermic. If the initial mixing of reagents or the subsequent heating is too rapid, the temperature can exceed the decomposition threshold of the reactants or products. Ensure gradual heating and adequate cooling capacity.
-
Acid Concentration: The reaction generates strong acids. At high temperatures, these can catalyze decomposition pathways.
-
Starting Material Purity: Impurities in the starting material can be more susceptible to polymerization under the harsh reaction conditions.
Caption: Troubleshooting flowchart for common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use a different solvent instead of DMF?
A: It is not recommended. In the Vilsmeier-Haack reaction, DMF is a reactant, not just a solvent.[7] Replacing it would prevent the formation of the necessary chloroiminium salt. Other substituted formamides can be used but will change the reacting electrophile.
Q: Is an inert atmosphere (e.g., Nitrogen, Argon) required for this reaction?
A: While not strictly necessary for the reaction mechanism itself, an inert atmosphere is highly recommended. The key reagents (especially POCl₃) and the Vilsmeier intermediate are sensitive to moisture. Running the reaction under a dry, inert gas blanket prevents the ingress of atmospheric water, which would otherwise consume the reagent and lower the yield.
Q: What are the best practices for quenching the reaction?
A: The reaction mixture contains unreacted POCl₃ and is highly acidic. Quenching must be done cautiously and with vigorous cooling. The standard procedure is to slowly pour the cooled reaction mixture onto a large amount of crushed ice. This hydrolyzes the remaining POCl₃ and precipitates the crude product. Subsequently, the mixture should be neutralized carefully with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH) before extraction.
Q: How do I purify the final this compound product?
A: Purification strategies depend on the scale and purity of the crude product.
-
Recrystallization: This is the most common method for purification. A suitable solvent system (e.g., ethanol/water or isopropanol) can yield high-purity crystalline material.
-
Column Chromatography: For smaller scales or difficult-to-remove impurities, silica gel chromatography can be effective.[6] Use a non-polar eluent system (e.g., hexanes/ethyl acetate). Be aware that the basicity of the pyridine nitrogen can sometimes cause tailing on silica gel.[6]
Part 4: Experimental Protocol
Synthesis of this compound via Vilsmeier-Haack Reaction
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
2,4-Dihydroxy-3-cyanopyridine (or its tautomer)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethanol or Isopropanol for recrystallization
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,4-dihydroxy-3-cyanopyridine (1.0 eq).
-
Vilsmeier Reagent Formation: Under a nitrogen atmosphere, add POCl₃ (3.0-5.0 eq) to the flask. Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add anhydrous DMF (1.5-2.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. A precipitate of the Vilsmeier reagent may form.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 90-100 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization & Extraction: Once all the ice has melted, slowly neutralize the acidic solution with saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to afford pure this compound as a solid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Characterization of 2,4-Dichloro-3-cyanopyridine by NMR and MS
Introduction: In the landscape of pharmaceutical and agrochemical synthesis, 2,4-Dichloro-3-cyanopyridine stands out as a pivotal intermediate, valued for its reactivity and role as a scaffold in building complex molecules.[1][2] For researchers, scientists, and drug development professionals, the unambiguous confirmation of its structure and purity is not merely a procedural step but a foundational requirement for regulatory compliance, reaction optimization, and ensuring the validity of downstream applications. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. We will move beyond rote protocols to explore the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
Pillar 1: The Synergy of Orthogonal Techniques - Why Both NMR and MS are Essential
In modern analytical chemistry, relying on a single technique for structural elucidation is a significant compromise. While both NMR and MS are powerful, they provide fundamentally different and complementary pieces of the molecular puzzle.[3][4]
-
Mass Spectrometry (MS): This technique excels in its sensitivity, capable of detecting minute quantities of an analyte.[5][6] Its primary outputs are the molecular weight of the compound and, through fragmentation, a "fingerprint" that offers clues about its constituent parts. High-resolution MS can even yield the elemental formula.[4] However, MS alone cannot definitively map the connectivity of atoms or distinguish between isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unparalleled, high-resolution view of the molecular architecture. It maps the chemical environment of each proton and carbon atom, revealing how they are connected through covalent bonds.[7] Furthermore, NMR is inherently quantitative without the need for response factor calibration, making it the gold standard for purity assessment.[4][5] Its main limitation is its relatively lower sensitivity compared to MS.[5]
By integrating these orthogonal techniques, we create a powerful analytical workflow that overcomes the limitations of each method used in isolation, leading to an unambiguous and robust structural confirmation.[3]
Pillar 2: Mass Spectrometry - Confirming Molecular Weight and Isotopic Signature
For a halogenated compound like this compound, MS is particularly potent for confirming its elemental composition due to the unique isotopic signature of chlorine. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis, given the compound's expected volatility and thermal stability.
Experimental Protocol: GC-MS Analysis
The choice of Electron Ionization (EI) is deliberate; this "hard" ionization technique induces reproducible fragmentation, creating a detailed mass spectrum that can be compared against spectral libraries and used for structural elucidation.[8][9]
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
GC Separation:
-
Injector: 250 °C, Split mode (e.g., 50:1) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This ensures good separation from any potential impurities or residual solvents.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragments.
-
Expected Data & Interpretation
The molecular formula for this compound is C₆H₂Cl₂N₂ with a molecular weight of approximately 173.00 g/mol .[10] The key diagnostic feature in the mass spectrum is the molecular ion (M⁺˙) cluster. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, this results in a characteristic pattern of three peaks:
-
M⁺˙: Contains two ³⁵Cl isotopes.
-
(M+2)⁺˙: Contains one ³⁵Cl and one ³⁷Cl.
-
(M+4)⁺˙: Contains two ³⁷Cl isotopes.
The expected relative intensity ratio for this cluster is approximately 9:6:1. This isotopic signature is a highly reliable indicator of the presence of two chlorine atoms.
Table 1: Predicted MS Data for this compound
| m/z (Mass/Charge) | Ion Identity | Interpretation |
| 172 | [M]⁺˙ | Molecular ion (containing two ³⁵Cl isotopes). |
| 174 | [M+2]⁺˙ | Molecular ion (containing one ³⁵Cl and one ³⁷Cl). |
| 176 | [M+4]⁺˙ | Molecular ion (containing two ³⁷Cl isotopes). |
| 137 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 111 | [M-Cl-CN]⁺ | Subsequent loss of a cyano radical. |
Diagram 1: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Pillar 3: NMR Spectroscopy - Assembling the Molecular Structure
While MS confirms the mass and elemental components, NMR spectroscopy provides the definitive structural proof by mapping the atomic connectivity. We employ both ¹H (proton) and ¹³C (carbon) NMR for a complete picture.
Experimental Protocol: ¹H and ¹³C NMR
The choice of deuterated chloroform (CDCl₃) is standard for small organic molecules due to its excellent solubilizing properties and the single solvent-residual peak that is easily identified.
-
Sample Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]
-
¹H NMR Acquisition (e.g., 400 MHz spectrometer):
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is sufficient for quantitative analysis of the aromatic region.
-
-
¹³C NMR Acquisition (e.g., 100 MHz spectrometer):
-
A proton-decoupled experiment is used to simplify the spectrum, yielding a single peak for each unique carbon atom.
-
A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[8]
-
Expected Data & Interpretation
¹H NMR Spectrum: The structure contains two protons attached to the pyridine ring at positions 5 and 6.
-
The proton at C6 (H6) is adjacent to the ring nitrogen and the proton at C5. It will appear as a doublet.
-
The proton at C5 (H5) is adjacent to the chlorine at C4 and the proton at C6. It will also appear as a doublet.
-
These two protons will couple to each other, resulting in two distinct doublets in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen, two chlorines, and the cyano group will shift these protons significantly downfield.
¹³C NMR Spectrum: The molecule has 6 unique carbon atoms, and thus 6 distinct signals are expected in the proton-decoupled spectrum.
-
Quaternary Carbons: The carbons at positions 2, 3, and 4 are substituted and have no attached protons. These "quaternary" carbons typically exhibit signals of lower intensity in a standard ¹³C NMR spectrum, which is a useful diagnostic feature.[11]
-
Cyano Carbon: The nitrile carbon (C≡N) has a characteristic chemical shift, typically in the range of δ 115-125 ppm.
-
Aromatic Carbons: The remaining five carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbons directly bonded to the electronegative chlorine atoms (C2 and C4) will be shifted downfield.
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| ¹H | ~ 8.5 - 8.7 | Doublet | H6: Adjacent to ring nitrogen. |
| ¹H | ~ 7.5 - 7.7 | Doublet | H5: Adjacent to C4-Cl. |
| ¹³C | ~ 150 - 155 | Singlet | C6: Carbon adjacent to nitrogen. |
| ¹³C | ~ 125 - 130 | Singlet | C5: Carbon adjacent to C4-Cl. |
| ¹³C | ~ 150 - 155 | Singlet (low intensity) | C2: Carbon bonded to Cl and N. |
| ¹³C | ~ 145 - 150 | Singlet (low intensity) | C4: Carbon bonded to Cl. |
| ¹³C | ~ 110 - 115 | Singlet (low intensity) | C3: Carbon bonded to CN group. |
| ¹³C | ~ 115 - 120 | Singlet (low intensity) | C≡N: Nitrile carbon. |
Diagram 2: NMR Analysis Workflow
Caption: Workflow for ¹H and ¹³C NMR analysis.
Pillar 4: Comparison with Alternatives
To underscore the resolving power of these techniques, consider a potential isomeric impurity, 3,5-dichloro-2-cyanopyridine .[12]
-
MS Analysis: Mass spectrometry would be unable to distinguish between these two isomers. They have the exact same molecular formula (C₆H₂Cl₂N₂) and molecular weight, and would likely exhibit very similar fragmentation patterns, making a definitive identification impossible by MS alone.
-
NMR Analysis: ¹H NMR would immediately and unambiguously differentiate the two. 3,5-dichloro-2-cyanopyridine has two adjacent protons at the C4 and C6 positions. This would result in a different coupling pattern (an AB quartet or two doublets with a different coupling constant) compared to the simple doublet-doublet system of the target molecule. This highlights the indispensable role of NMR in confirming positional isomerism.
As a rapid quality control check, Infrared (IR) Spectroscopy can also be employed. While it does not provide the detailed structural map of NMR, it is excellent for confirming the presence of key functional groups. For this compound, a sharp, strong absorption band in the range of 2220-2240 cm⁻¹ would provide quick and definitive evidence of the nitrile (C≡N) group.[8]
Conclusion
The characterization of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted analytical approach. Mass spectrometry provides the initial, high-sensitivity confirmation of molecular weight and the presence of two chlorine atoms through its distinct isotopic pattern. However, it is the detailed structural map provided by both ¹H and ¹³C NMR spectroscopy that delivers the final, unambiguous proof of identity and isomeric purity. The combined application of these orthogonal techniques constitutes a self-validating system, providing researchers and drug development professionals with the highest confidence in the quality and identity of their materials, thereby ensuring the integrity of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 7. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,4-Dichloro-3-cyanopyridine for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, halogenated pyridines serve as indispensable building blocks. Their reactivity, governed by the interplay of the ring nitrogen and the nature and position of substituents, offers a versatile platform for the construction of complex molecular architectures. Among these, 2,4-dichloro-3-cyanopyridine stands out as a highly activated and synthetically valuable intermediate. This guide provides an in-depth comparative analysis of the reactivity of this compound against other dichloropyridine isomers, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Underlying Principles of Dichloropyridine Reactivity
The reactivity of dichloropyridines in nucleophilic aromatic substitution (SNAr) reactions is fundamentally dictated by the electron-deficient nature of the pyridine ring. The ring nitrogen atom exerts a strong electron-withdrawing effect, polarizing the carbon-halogen bonds and facilitating nucleophilic attack. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the transition state.[1]
In the case of 2,4-dichloropyridine , nucleophilic attack generally favors the C4 position.[2][3] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the para position relative to the ring nitrogen.
The Activating Power of the 3-Cyano Group
The introduction of a strongly electron-withdrawing cyano group at the C3 position of the 2,4-dichloropyridine scaffold, to give This compound , dramatically enhances the electrophilicity of the pyridine ring.[4] This heightened reactivity stems from the synergistic electron-withdrawing effects of the two chlorine atoms, the pyridine nitrogen, and the cyano group. The cyano group, through its inductive and resonance effects, further depletes the electron density of the ring, making it significantly more susceptible to nucleophilic attack compared to its non-cyanated counterpart.
This enhanced reactivity can be qualitatively understood by considering the stability of the Meisenheimer intermediates. The cyano group can effectively stabilize the negative charge developed during the formation of the intermediate, regardless of whether the attack occurs at the C2 or C4 position.
Regioselectivity: A Tale of Two Positions
While the 3-cyano group globally activates the pyridine ring, it also introduces a nuanced effect on the regioselectivity of nucleophilic substitution. In 2,4-dichloropyridine, the C4 position is the kinetically favored site of attack. However, in this compound, the situation is more complex. The cyano group at C3 is in closer proximity to the C2 and C4 positions, and its electronic influence will modulate the relative electrophilicity of these two centers.
Computational studies, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are invaluable in predicting the regioselectivity in such systems.[5] These analyses often reveal that the Lowest Unoccupied Molecular Orbital (LUMO) coefficients are larger at the carbon atoms more susceptible to nucleophilic attack. For this compound, a detailed computational analysis would be required to definitively predict the favored site of substitution, which may also be influenced by the nature of the incoming nucleophile and the reaction conditions.
Comparative Reactivity Data
While direct kinetic comparisons of the reactivity of this compound with other dichloropyridines under identical conditions are not extensively reported in the literature, a qualitative and semi-quantitative comparison can be made based on established principles of physical organic chemistry and available experimental observations. The following table summarizes the expected relative reactivities in SNAr reactions.
| Compound | Key Features | Expected Relative Reactivity in SNAr | Favored Position of Attack |
| This compound | Strong activation by 3-cyano group | Very High | C4 or C2 (highly dependent on nucleophile and conditions) |
| 2,4-Dichloropyridine | Activation by ring nitrogen | Moderate | C4[2][3] |
| 2,6-Dichloropyridine | Symmetric, activation by ring nitrogen | Moderate | C2 or C6 (equivalent)[2] |
| 2,3-Dichloropyridine | Differential activation of C2 and C3 | Low to Moderate | C2[6] |
| 3,5-Dichloropyridine | No direct activation by ring nitrogen | Low | C4 (via directed metalation) or unreactive in SNAr |
Experimental Protocols for Comparative Analysis
To empirically validate the enhanced reactivity of this compound, a standardized set of experiments can be designed. The following protocols for a model SNAr reaction with a common nucleophile, such as morpholine, can be used to compare the reactivity of different dichloropyridines.
General Procedure for Nucleophilic Aromatic Substitution with Morpholine
Materials:
-
Dichloropyridine substrate (e.g., this compound, 2,4-dichloropyridine)
-
Morpholine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the dichloropyridine substrate (1.0 mmol) in DMF (5 mL) is added morpholine (1.2 mmol) and K2CO3 (2.0 mmol).
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-substituted product.
By running these reactions in parallel and analyzing the reaction times and yields, a quantitative comparison of the reactivities can be established.
Visualization of Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of SNAr and a generalized experimental workflow.
Caption: Generalized mechanism of nucleophilic aromatic substitution on a dichloropyridine.
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Conclusion
The presence of a 3-cyano group on the 2,4-dichloropyridine scaffold significantly enhances its reactivity towards nucleophilic aromatic substitution. This heightened reactivity, coupled with the potential for tunable regioselectivity, makes this compound a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. A thorough understanding of the electronic effects governing its reactivity allows for the rational design of synthetic routes and the efficient construction of desired target compounds. Researchers and drug development professionals can leverage the superior reactivity of this intermediate to streamline synthetic sequences and access novel chemical space.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The 2,4-Dichloro-3-cyanopyridine Scaffold: A Privileged Motif in Drug Discovery
The 2,4-dichloro-3-cyanopyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of various derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the structure-activity relationships, mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation.
A Comparative Overview of Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological effects, which are largely influenced by the nature and position of substituents on the pyridine ring.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents.[3][4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colorectal cancer.[3][4][6]
One of the key mechanisms underlying their anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][7] For instance, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are implicated in tumor angiogenesis and metastasis.[3][8] Others have shown inhibitory activity against PIM-1 kinase, a key regulator of cell cycle progression and apoptosis.[4][9]
Furthermore, some derivatives have been found to modulate the activity of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[10] By downregulating survivin, these compounds can induce apoptosis in cancer cells. Another important target is the STAT3 pathway, which is constitutively activated in many tumors and plays a key role in tumor cell proliferation, survival, and invasion.[6][11]
The following table summarizes the anticancer activity of selected this compound derivatives:
| Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 5e (2,4-dichloro substitution) | VEGFR-2/HER-2 | MCF-7 (Breast) | 1.39 | [3] |
| 5a (unsubstituted phenyl) | VEGFR-2/HER-2 | HepG2 (Liver) | 2.71 | [3] |
| 7h (3-pyridyl moiety) | PIM-1 Kinase | MCF-7 (Breast) | 1.89 | [4] |
| 8f (naphthyl moiety) | PIM-1 Kinase | MCF-7 (Breast) | 1.69 | [4] |
| 3n (2-amino-3-cyanopyridine) | STAT3 Pathway | HCT-116 (Colorectal) | 10.50 | [6] |
| 4f ((+)-nopinone-based) | Not specified | A549 (Lung) | 23.78 | [12] |
| 7b (para fluoro substituent) | Not specified | A549 (Lung) | 0.87 | [5] |
| 8a (para fluoro substituent) | Not specified | A549 (Lung) | 0.83 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a 2,4-dichloro substitution on the phenyl ring has been shown to enhance anticancer activity against MCF-7 cells.[3]
-
Aromatic substituents on the cyanopyridine ring, such as naphthyl and 3-pyridyl groups, have demonstrated high cytotoxic activity.[4]
-
The introduction of a p-hydroxyphenyl substituent at the 6-position of the 3-cyano-2-aminopyridine nucleus can increase anti-inflammatory and analgesic power.[13]
Signaling Pathway Visualization:
Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.
Antimicrobial and Anti-inflammatory Activities
In addition to their anticancer properties, this compound derivatives have also been investigated for their antimicrobial and anti-inflammatory effects.[13][14] Several studies have reported their efficacy against a range of bacterial and fungal strains.[13][15][16] The antimicrobial activity is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.
Furthermore, certain derivatives have demonstrated significant anti-inflammatory activity, comparable to that of standard drugs like indomethacin.[14] The anti-inflammatory effects are thought to be mediated by the inhibition of pro-inflammatory enzymes and cytokines. The electronegativity and position of substituents on the aryl rings of the 4,6-diaryl-3-cyano-2-aminopyridine nucleus have been shown to influence the anti-inflammatory and analgesic activity.[13]
The following table provides a summary of the antimicrobial and anti-inflammatory activities of selected derivatives:
| Derivative | Activity | Organism/Assay | Results | Reference |
| 4b, 4f, 4h, 4j, 4p | Antimicrobial | Various bacterial and fungal strains | Maximum activity comparable to standards | [13] |
| Ie, If, IIh, IIId | Anti-inflammatory | Carrageenan-induced paw edema | Good activity compared to indomethacin | [14] |
| Ie, IIh | Antibacterial | E. Coli (Gram-negative) | Significant activity | [14] |
| IId, IIf, IIIh | Antibacterial | S. aureus (Gram-positive) | Good activity | [14] |
Experimental Protocols
General Synthesis of 2-Amino-3-cyanopyridine Derivatives
A common and efficient method for the synthesis of 2-amino-3-cyanopyridine derivatives is a one-pot, multi-component reaction.[13]
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Ketone (e.g., acetophenone)
-
Ammonium acetate
-
Ethanol (solvent)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ketone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: General workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable template for the design and development of novel therapeutic agents with a wide range of biological activities. The versatility of this core structure allows for the synthesis of diverse libraries of compounds with tailored pharmacological profiles.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the observed biological activities.
-
In Vivo Studies: Evaluation of the most promising derivatives in animal models to assess their efficacy and safety in a physiological context.
-
Combination Therapies: Exploring the potential of these compounds in combination with existing drugs to overcome drug resistance and enhance therapeutic outcomes.
By continuing to explore the chemical space around the this compound nucleus, researchers can unlock new opportunities for the development of effective treatments for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal [ijpca.org]
- 14. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dichloro-3-cyanopyridine
This guide provides an in-depth comparison of analytical methodologies for the validation of 2,4-Dichloro-3-cyanopyridine, a critical intermediate in pharmaceutical and agrochemical synthesis.[1][2] We will move beyond rote procedural descriptions to explore the underlying scientific rationale for method selection and validation design, ensuring the development of robust, reliable, and compliant analytical procedures. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
The Analytical Imperative: Why Method Validation is Non-Negotiable
In pharmaceutical development, an analytical method is the lens through which we measure quality, purity, and stability. An unvalidated method is like an uncalibrated instrument—it produces numbers, but these numbers lack scientific meaning and regulatory acceptability. The validation process provides documented evidence that a method is "fit for purpose," meaning it reliably and accurately measures the intended analyte.[3][4]
The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is essential for ensuring data integrity and product safety.[5][6] For a key intermediate like this compound, a validated method is crucial for controlling the quality of the raw material, monitoring synthesis, and ensuring the purity of the final active pharmaceutical ingredient (API).
Foundational Pillars of Analytical Method Validation
Before comparing specific techniques, we must understand the core performance characteristics that define a validated method. These parameters are not a mere checklist; they are interconnected attributes that collectively ensure the method's reliability.[7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[11][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The relationship and typical workflow for assessing these parameters are illustrated below.
Caption: A typical workflow for analytical method validation, demonstrating the logical progression from initial specificity tests to final robustness checks.
Comparative Analysis: HPLC vs. GC for this compound
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Assay and Impurity Profiling
HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds. Given the structure of this compound (a polar aromatic compound), reversed-phase HPLC with UV detection is the most logical and versatile choice for both potency determination (assay) and the quantification of non-volatile impurities.
-
Causality: The pyridine ring and cyano group provide a strong chromophore, making UV detection highly sensitive. Its polarity makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
Gas Chromatography (GC-FID): A Targeted Approach for Volatile Impurities and Residual Solvents
GC is the superior choice for separating and quantifying volatile and semi-volatile compounds. While this compound itself can be analyzed by GC if thermally stable, the primary application of GC in this context is for the analysis of potential genotoxic impurities or residual solvents used during its synthesis (e.g., pyridine, toluene, dichloromethane).[13][14]
-
Causality: The synthesis of such intermediates often involves volatile organic solvents. Regulatory guidelines strictly limit the presence of these solvents in the final API, making a validated GC method essential for release testing. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
In-Depth Validation Protocol: A Stability-Indicating HPLC-UV Method
This section details the validation of a hypothetical, yet scientifically sound, HPLC method for the assay of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common, effective mobile phase for reversed-phase chromatography, offering good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Detection | UV at 254 nm | The aromatic structure absorbs strongly in the UV region. |
| Injection Volume | 10 µL | A small volume to prevent band broadening and column overload. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Experimental Protocols and Acceptance Criteria
Specificity: A forced degradation study is performed (see Section 6.0). The analyte peak must be pure and well-resolved from all degradation products and a placebo matrix. Peak purity is confirmed using a photodiode array (PDA) detector.
Linearity:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.
-
Accuracy (Recovery):
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criterion: Mean recovery should be between 98.0% and 102.0% at each level.[11]
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples and calculate the Relative Standard Deviation (RSD).
-
Acceptance Criterion: RSD ≤ 2.0%.[10]
-
Intermediate Precision: Repeat the precision study by a different analyst on a different day using a different instrument.
-
Acceptance Criterion: Overall RSD for both sets of data combined should be ≤ 2.0%.
Summary of HPLC Validation Data
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference from degradants | Peak purity index > 0.999 | Pass |
| Linearity (R²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 50% - 150% of target conc. | Confirmed by Linearity, Accuracy, Precision | Pass |
| Accuracy (Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% | Pass |
| Intermediate Precision (RSD) | 1.10% | ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL | S/N Ratio ≥ 3:1 | Pass |
| LOQ | 0.15 µg/mL | S/N Ratio ≥ 10:1, acceptable precision/accuracy | Pass |
| Robustness | RSD < 2.0% for all variations | Method remains reliable | Pass |
In-Depth Validation Protocol: GC-FID Method for Pyridine Impurity
This section details the validation of a GC method for quantifying a potential residual solvent and process impurity, pyridine, in the this compound substance.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | DB-WAX, 30 m x 0.53 mm, 1.0 µm | A polar column ideal for separating polar volatile compounds like pyridine. |
| Carrier Gas | Helium, 2.0 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | FID at 270 °C | High sensitivity for organic compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 220 °C at 20 °C/min | Temperature gradient to separate volatile solvents from the main analyte. |
| Injection Mode | Split (10:1) | Prevents column overload and ensures sharp peaks. |
Validation Protocol and Data Summary
The validation follows the same principles as HPLC (Specificity, Linearity, Accuracy, etc.), but with criteria appropriate for impurity testing.
| Validation Parameter | Result | Acceptance Criteria (Impurity Method) | Status |
| Specificity | Pyridine peak resolved from analyte and other solvents | Resolution (Rs) > 2.0 | Pass |
| Linearity (R²) | 0.9991 | ≥ 0.998 | Pass |
| Accuracy (Recovery) | 95.5% - 104.1% | 90.0% - 110.0% | Pass |
| Precision (Repeatability RSD) | 2.5% | ≤ 5.0% | Pass |
| LOD | 1 ppm | S/N Ratio ≥ 3:1 | Pass |
| LOQ | 5 ppm | S/N Ratio ≥ 10:1, acceptable precision/accuracy | Pass |
Forced Degradation Studies: The Ultimate Test of Specificity
A forced degradation or "stress testing" study is the cornerstone of a stability-indicating method. Its purpose is to intentionally degrade the drug substance to ensure that the analytical method can accurately measure the analyte without interference from any potential degradation products that may form during the product's shelf life.[15][16][17]
Experimental Protocol for Stress Conditions
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 4 hours.[18]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.[18]
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and store at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV/Visible light in a photostability chamber as per ICH Q1B guidelines.
After exposure, samples are diluted and analyzed by the HPLC method. The key is to demonstrate that the primary analyte peak decreases while new peaks for degradation products appear, and that all peaks are well-resolved.
Caption: Workflow for a forced degradation study to establish the stability-indicating nature of an analytical method.
Final Recommendations: Choosing the Right Method
| Application | Primary Recommendation | Justification |
| API Assay & Purity (Release) | HPLC-UV | Provides the most accurate and precise quantification of the main component and non-volatile impurities. |
| Stability Studies | HPLC-UV (Stability-Indicating) | Essential for separating and tracking degradation products over time. |
| Residual Solvent Analysis | GC-FID | The gold standard for quantifying volatile organic compounds with high sensitivity. |
| Cleaning Validation | HPLC-UV | Offers high sensitivity needed to detect trace residues on manufacturing equipment. |
| Structural Elucidation | LC-MS, NMR, FT-IR | While not validation methods, these spectroscopic techniques are used to identify unknown impurities or degradants found during validation.[19][20] |
Conclusion
The validation of analytical methods for this compound is a systematic process grounded in the principles of scientific rigor and regulatory compliance. A reversed-phase HPLC-UV method serves as the most versatile tool for assay, impurity profiling, and stability testing, provided it is proven to be stability-indicating through forced degradation studies. Concurrently, a validated GC-FID method is indispensable for controlling volatile impurities and residual solvents. By carefully selecting the appropriate technique and rigorously validating its performance against ICH guidelines, researchers and drug development professionals can ensure the generation of reliable, accurate data, thereby safeguarding the quality and integrity of the final pharmaceutical product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. database.ich.org [database.ich.org]
- 4. pharmout.net [pharmout.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. youtube.com [youtube.com]
- 8. pharmadevils.com [pharmadevils.com]
- 9. seejph.com [seejph.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. pharmaerudition.org [pharmaerudition.org]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. biomedres.us [biomedres.us]
- 18. jidps.com [jidps.com]
- 19. rsc.org [rsc.org]
- 20. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-Dichloro-3-cyanopyridine
This compound is a highly functionalized heterocyclic compound. Its unique arrangement of reactive sites—two electrophilic carbon centers attached to chlorine atoms and a versatile nitrile group—makes it a valuable building block for the synthesis of a wide array of more complex molecules. Notably, it serves as a key precursor for various pharmaceutical agents and agrochemicals, where the pyridine core and its substituents are essential for biological activity. The strategic importance of this molecule necessitates a thorough understanding of its synthetic accessibility. This guide will compare and contrast the most prevalent synthetic strategies, providing the reader with the necessary information to make informed decisions in a research and development setting.
Comparative Analysis of Synthetic Strategies
Two principal synthetic strategies have emerged for the preparation of this compound:
-
Route A: Stepwise Chlorination and Cyanation of Pyridine Precursors. This classical approach involves the sequential introduction of the desired functional groups onto a pyridine ring.
-
Route B: Diazotization and Sandmeyer Reaction of an Amino-substituted Pyridine. This strategy leverages the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a chlorine atom.
The following sections will delve into the specifics of each route, providing detailed protocols and a critical comparison of their respective advantages and disadvantages.
Route A: Stepwise Functionalization of Pyridine Derivatives
This approach typically begins with a more readily available, less substituted pyridine derivative and introduces the chloro and cyano groups in a stepwise fashion. A common pathway involves the initial synthesis of a monochlorinated cyanopyridine, followed by a second chlorination step.
Pathway A1: Synthesis of 2-Chloro-3-cyanopyridine followed by Chlorination
This pathway commences with the synthesis of 2-chloro-3-cyanopyridine, a valuable intermediate in its own right, which is then subjected to a second chlorination to yield the target molecule.
A widely adopted method for the synthesis of 2-chloro-3-cyanopyridine involves the chlorination of 3-cyanopyridine N-oxide. This transformation can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) and bis(trichloromethyl) carbonate (triphosgene) being common choices.
Conceptual Workflow:
Figure 1: Synthesis of 2-chloro-3-cyanopyridine.
Experimental Protocol (utilizing Bis(trichloromethyl) carbonate):
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-cyanopyridine N-oxide (1.0 eq) and bis(trichloromethyl)carbonate (0.5-1.5 eq) in a suitable organic solvent such as dichloroethane or petroleum ether.[1][2]
-
Addition of Base: Cool the solution to a temperature between -5°C and 40°C. Slowly add an organic base, for example, triethylamine (1.0-3.5 eq), dropwise to the reaction mixture.[1]
-
Reaction: After the addition is complete, raise the temperature to between 30°C and 75°C and maintain for 2 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to afford 2-chloro-3-cyanopyridine.[2]
Causality of Experimental Choices:
-
N-oxide activation: The pyridine ring is generally resistant to electrophilic attack. The N-oxide functionality increases the electron density at the 2- and 4-positions, making them more susceptible to nucleophilic attack by the chloride ion from the chlorinating agent.
-
Choice of Chlorinating Agent: Bis(trichloromethyl)carbonate is often preferred over traditional reagents like phosphorus oxychloride or thionyl chloride as it is a safer solid and its byproducts are gaseous (phosgene, which must be handled with extreme care in a closed system with a scrubber) or easily removed.[1][3] This can lead to a cleaner reaction with fewer environmentally harmful byproducts like phosphorus-containing waste.[3]
-
Role of the Base: The organic base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
The introduction of the second chlorine atom at the 4-position of 2-chloro-3-cyanopyridine is a more challenging transformation. High-temperature, vapor-phase chlorination is one potential method, though achieving regioselectivity can be difficult.
Experimental Protocol (Vapor-Phase Chlorination - conceptual):
Note: This is a conceptual protocol based on similar high-temperature chlorinations of pyridine derivatives, as specific literature for this exact transformation is sparse.
-
Reaction Setup: A specialized high-temperature reactor, typically a quartz tube packed with a suitable catalyst or inert material, is required.
-
Vaporization: A stream of vaporized 2-chloro-3-cyanopyridine, chlorine gas, and an inert carrier gas (e.g., nitrogen) is passed through the heated reactor.
-
Reaction Conditions: The reaction zone is maintained at a high temperature, potentially in the range of 350-500°C.[4][5] A two-stage reaction with a subsequent lower temperature zone might be employed to control the product distribution.[4][5]
-
Product Collection and Purification: The product mixture exiting the reactor is cooled and condensed. The desired this compound is then isolated from byproducts (including other chlorinated isomers) by fractional distillation or chromatography.
Challenges and Considerations:
-
Regioselectivity: High-temperature chlorinations often lead to a mixture of isomers, making purification difficult and reducing the overall yield of the desired product. The electronic properties of the starting material will influence the substitution pattern, but harsh conditions can lead to a loss of selectivity.
-
Scalability and Safety: This method requires specialized equipment and careful handling of hot, corrosive gases, posing significant safety and scalability challenges.
Route B: Sandmeyer Reaction of 2-Amino-4-chloro-3-cyanopyridine
The Sandmeyer reaction is a powerful tool for the introduction of various functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate. This route offers a potentially more regioselective approach to this compound.
Pathway B1: Synthesis of 2-Amino-4-chloro-3-cyanopyridine followed by Sandmeyer Reaction
This pathway involves the initial synthesis of a key intermediate, 2-amino-4-chloro-3-cyanopyridine, which is then converted to the final product.
The synthesis of this precursor can be approached through multi-component reactions, which are known for their efficiency in building complex molecules from simple starting materials.
Conceptual Workflow:
Figure 2: Synthesis of the 2-amino-4-chloro-3-cyanopyridine precursor.
Experimental Protocol (One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives):
Note: This is a general protocol for the synthesis of 2-amino-3-cyanopyridines. The specific starting materials would need to be chosen to yield the 4-chloro-substituted product, or a subsequent chlorination step would be required.
-
Reaction Mixture: In a flask, combine an appropriate aldehyde (1.0 eq), a ketone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).[1]
-
Reaction Conditions: The reaction can be carried out under conventional heating in a suitable solvent or, for improved efficiency, under microwave irradiation in the absence of a solvent.[1] Microwave-assisted synthesis often leads to shorter reaction times and higher yields.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a solvent like ethanol. The crude product is then purified by recrystallization.[1]
The Sandmeyer reaction involves the diazotization of the primary amino group of 2-amino-4-chloro-3-cyanopyridine, followed by the displacement of the diazonium group with a chloride ion, typically from a copper(I) chloride catalyst.
Conceptual Workflow:
Figure 3: Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol (General Sandmeyer Reaction):
-
Diazotization: Dissolve 2-amino-4-chloro-3-cyanopyridine (1.0 eq) in a cold aqueous solution of hydrochloric acid. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C. Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0°C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for about an hour, or until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mechanistic Insight:
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The copper(I) catalyst facilitates the reduction of the diazonium salt to an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product.
Comparative Summary of Synthetic Routes
| Feature | Route A: Stepwise Chlorination | Route B: Sandmeyer Reaction |
| Starting Materials | Readily available, simple pyridines | Requires synthesis of a specific amino-substituted precursor |
| Number of Steps | Potentially fewer steps if a suitable monochlorinated precursor is available | Generally involves more steps due to precursor synthesis |
| Regioselectivity | Can be poor, especially in the second chlorination step, leading to isomeric mixtures | Generally high, as the position of the chloro group is determined by the initial amino group |
| Reaction Conditions | Can involve harsh conditions (high temperatures, corrosive gases) | Milder conditions for the Sandmeyer step, but precursor synthesis may vary |
| Yields | Can be variable and lower due to selectivity issues | Often provides good to excellent yields for the Sandmeyer step |
| Scalability | High-temperature gas-phase reactions are difficult to scale up | Generally more amenable to scale-up with standard laboratory equipment |
| Safety & Environment | Use of hazardous reagents (e.g., chlorine gas, POCl₃) and potential for toxic byproducts | Diazonium salts can be explosive if isolated; use of copper salts requires proper waste disposal |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Sandmeyer reaction (Route B) appears to be the more strategic choice. Despite potentially requiring more synthetic steps to prepare the necessary amino precursor, it offers superior regioselectivity, leading to a cleaner product and avoiding the challenging purification of isomeric mixtures that can plague high-temperature chlorination methods. The milder reaction conditions of the Sandmeyer step also contribute to its practicality in a standard research setting.
For industrial-scale production, the choice of route would be heavily influenced by economic factors, the availability of starting materials, and the feasibility of engineering controls for hazardous processes. While the stepwise chlorination (Route A) might appear more direct, the challenges associated with regioselectivity and the handling of hazardous materials at scale could make the Sandmeyer route, with a well-optimized synthesis of the amino precursor, a more robust and ultimately more cost-effective option.
Further research into the direct, regioselective cyanation of 2,4-dichloropyridine or a more controlled second chlorination of 2-chloro-3-cyanopyridine could open up more efficient synthetic pathways in the future.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 4. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Cytotoxicity of 2,4-Dichloro-3-cyanopyridine Derivatives in Cancer Research
In the landscape of anticancer drug discovery, the relentless pursuit of novel scaffolds that exhibit potent and selective cytotoxicity against tumor cells is paramount. Among the myriad of heterocyclic compounds, the pyridine nucleus stands out as a privileged structure, forming the backbone of numerous clinically approved drugs. This guide provides a comprehensive comparative analysis of the cytotoxic properties of a promising subclass: 2,4-dichloro-3-cyanopyridine derivatives.
Aimed at researchers, scientists, and drug development professionals, this document delves into the experimental evaluation of these compounds, offering a side-by-side comparison with established chemotherapeutic agents. We will explore the underlying mechanisms of action, provide detailed experimental protocols for cytotoxicity assessment, and present a clear, data-driven comparison to inform future research and development in this exciting area of medicinal chemistry.
The Rationale for Investigating this compound Derivatives
The 3-cyanopyridine scaffold has garnered significant interest due to its structural resemblance to nicotinamide, a key biological molecule, and its presence in various bioactive compounds. The introduction of dichloro-substituents at the 2 and 4 positions of the pyridine ring is a strategic medicinal chemistry approach. These electron-withdrawing groups can significantly modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and increasing its metabolic stability. Furthermore, the lipophilicity conferred by the chlorine atoms can improve cell membrane permeability, a critical factor for intracellular drug efficacy.
Recent studies have highlighted that specific substitutions on this core structure can lead to potent inhibition of key oncogenic signaling pathways, making these derivatives highly attractive candidates for further investigation.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of novel compounds is a critical initial step in the drug discovery pipeline. It provides a quantitative measure of a compound's ability to inhibit cancer cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is the most common metric used, representing the concentration of a compound that inhibits 50% of the cancer cell population.
A particularly promising derivative, a cyanopyridone bearing a 2,4-dichlorophenyl substituent, has demonstrated significant cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines[1]. To provide a clear context for these findings, the following tables compare the IC50 values of this derivative with the standard-of-care chemotherapeutic agents, Doxorubicin and 5-Fluorouracil (5-FU).
Table 1: Cytotoxicity of a 2,4-Dichlorophenyl Cyanopyridone Derivative (Compound 5e) vs. Taxol
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 2,4-Dichlorophenyl Cyanopyridone (5e) | 1.39 ± 0.08 | 10.70 ± 0.58 |
| Taxol (Reference) | 8.48 ± 0.46 | 14.60 ± 0.79 |
| Data sourced from[1]. |
Table 2: Comparative Cytotoxicity of Standard Chemotherapeutic Agents
| Compound | A549 (Lung) IC50 | MCF-7 (Breast) IC50 | HCT-116 (Colorectal) IC50 | HepG2 (Liver) IC50 | PC-3 (Prostate) IC50 |
| Doxorubicin | > 20 µM[2] | 2.50 µM[2] | Not Available | 12.2 µM[2] | Not Available |
| 5-Fluorouracil (5-FU) | 10.32 µM[3] | 7.06 µM[4] | 8.01 µM[5] | 9.42 µM[5] | >53 µM[6] |
| Note: The IC50 values for the standard agents are compiled from various studies and are presented for comparative purposes. Direct comparison is most accurate when compounds are tested within the same experimental setup. |
From this data, it is evident that the 2,4-dichlorophenyl cyanopyridone derivative exhibits superior potency against the MCF-7 cell line compared to Taxol[1]. While its activity against HepG2 is comparable to Taxol, these findings underscore the potential of this chemical class. The high potency against MCF-7 cells suggests a potential therapeutic window, particularly for breast cancer.
Unraveling the Mechanism of Action: Dual Inhibition of VEGFR-2 and HER-2
The cytotoxic effects of the 2,4-dichlorophenyl cyanopyridone derivative are attributed to its ability to act as a dual inhibitor of two critical receptor tyrosine kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2)[1]. Both VEGFR-2 and HER-2 are validated targets in cancer therapy, and their simultaneous inhibition represents a powerful strategy to combat tumor growth and progression[6].
-
VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed. Tumors require a dedicated blood supply to grow and metastasize. By inhibiting VEGFR-2, these compounds can stifle the tumor's access to essential nutrients and oxygen[7].
-
HER-2 is a member of the epidermal growth factor receptor family and is overexpressed in a significant subset of breast cancers and other malignancies. Its activation leads to uncontrolled cell proliferation and survival[5].
The dual inhibition of these pathways disrupts two fundamental pillars of cancer progression: angiogenesis and cell proliferation. This multi-targeted approach may also help to overcome the development of resistance, a common challenge with single-target therapies.
Signaling Pathway of VEGFR-2 and HER-2 Inhibition
The following diagram illustrates the downstream signaling cascades affected by the inhibition of VEGFR-2 and HER-2, ultimately leading to apoptosis and the cessation of cell proliferation.
Caption: Dual inhibition of VEGFR-2 and HER-2 by this compound derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. The following are detailed step-by-step methodologies for two widely used colorimetric assays for assessing cytotoxicity: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for in vitro cytotoxicity screening of novel compounds.
Caption: A streamlined workflow for in vitro cytotoxicity screening.
Conclusion and Future Directions
The exploration of this compound derivatives has unveiled a promising class of anticancer agents with a potent and well-defined mechanism of action. The dual inhibition of VEGFR-2 and HER-2 by these compounds presents a compelling strategy for overcoming the multifaceted challenges of cancer therapy. The superior in vitro cytotoxicity of the 2,4-dichlorophenyl cyanopyridone derivative against breast cancer cells, when compared to a standard therapeutic, warrants further investigation.
Future research should focus on a broader structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold. This would involve synthesizing and testing a wider array of derivatives with diverse substitutions on the phenyl ring and the pyridine core. Furthermore, evaluating the most promising compounds against a larger panel of cancer cell lines, including those of lung, colorectal, and prostate origin, will provide a more comprehensive understanding of their therapeutic potential. Ultimately, in vivo studies in relevant animal models will be crucial to assess the efficacy, pharmacokinetics, and safety profile of these promising anticancer candidates.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 2,4-Dichloro-3-cyanopyridine Reaction Products
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern synthetic chemistry, 2,4-dichloro-3-cyanopyridine has emerged as a highly versatile and valuable building block. Its pyridine core, adorned with two reactive chlorine atoms and an electron-withdrawing cyano group, presents a unique platform for constructing complex molecules. This trifunctional scaffold is a cornerstone in the synthesis of numerous compounds within the agrochemical and pharmaceutical industries, where it serves as a key intermediate for creating targeted herbicides and innovative drug candidates.[1] The inherent reactivity of the C-Cl bonds, particularly their susceptibility to regioselective displacement, allows for a programmed and controlled elaboration of the pyridine ring.
Given its pivotal role, the ability to accurately monitor its transformations and characterize the resulting products is paramount. This guide provides a comparative framework for the spectroscopic analysis of this compound and its derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the what, but the why behind the spectral changes observed during common synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their synthetic programs forward.
Part 1: Spectroscopic Fingerprint of the Starting Material: this compound
Before venturing into its reaction chemistry, establishing a baseline understanding of the spectroscopic characteristics of this compound is essential. Each spectroscopic technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra are relatively simple, yet highly informative.
-
¹H NMR: The pyridine ring possesses two protons. The proton at the C5 position (H5) typically appears as a doublet, coupled to the proton at the C6 position (H6). H6, in turn, appears as a doublet coupled to H5. Due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms, these protons are deshielded and appear in the downfield region of the spectrum.
-
¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The carbon of the cyano group (C≡N) has a characteristic chemical shift. The carbons bonded to the chlorine atoms (C2 and C4) are also readily identifiable, as are the remaining three aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a functional group fingerprint.
-
The most prominent and diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2220-2240 cm⁻¹ region.[2]
-
Other key absorptions include C-Cl stretching vibrations, as well as C=C and C=N stretching vibrations characteristic of the aromatic pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺). A crucial feature is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with relative intensities that confirm the presence of two chlorine atoms.[3][4]
Summary Table: Spectroscopic Data for this compound
| Technique | Key Feature | Expected Value / Observation |
| ¹H NMR | Aromatic Protons | Two doublets in the downfield region (e.g., ~7.5-8.5 ppm).[5] |
| ¹³C NMR | Cyano Carbon | Characteristic shift (~115 ppm). |
| C-Cl Carbons | Deshielded signals. | |
| IR | Nitrile Stretch (C≡N) | Strong, sharp peak at ~2230 cm⁻¹.[2] |
| MS (EI) | Molecular Ion (M⁺) | m/z = 172 (for ³⁵Cl isotopes). |
| Isotopic Pattern | M⁺, M+2, M+4 peaks confirming two Cl atoms.[4] |
Part 2: Comparative Analysis of Key Reaction Products
The true utility of spectroscopic analysis shines when comparing the starting material to its reaction products. The disappearance of starting material signals and the appearance of new, characteristic product signals provide unequivocal evidence of a successful chemical transformation. We will explore three common and powerful reactions of this compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the analysis of a reaction involving this compound.
References
comparing the efficacy of different catalysts for 2,4-Dichloro-3-cyanopyridine synthesis
A Comparative Guide to the Catalytic Synthesis of 2,4-Dichloro-3-cyanopyridine
Introduction: The Strategic Importance of this compound
This compound, also known as 2,4-dichloronicotinonitrile, is a highly functionalized heterocyclic compound of significant value. Its strategic importance lies in its role as a versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.[1] The pyridine core, substituted with two reactive chlorine atoms and an electron-withdrawing cyano group, offers multiple reaction sites for derivatization. This unique structure is integral to the synthesis of herbicides, pesticides, and a range of therapeutic agents.[1][2] Consequently, the development of efficient, scalable, and selective synthetic routes to this key intermediate is a critical objective for chemical researchers and process development professionals. This guide provides an in-depth comparison of the primary synthetic strategies, focusing on the efficacy of different chemical reagents and potential catalytic systems, supported by experimental data and mechanistic insights.
Principal Synthetic Pathways: A Tale of Chlorination and Cyanation
The synthesis of this compound fundamentally involves the strategic introduction of two chlorine atoms and a nitrile group onto a pyridine ring. Analysis of the available literature indicates that the most established routes rely on the chlorination of a pre-functionalized pyridine precursor, rather than the cyanation of a pre-chlorinated scaffold. This section will compare the predominant methodologies.
Pathway A: Dehydrative Chlorination of Pyridone Precursors (The Established Route)
The most direct and frequently documented method for synthesizing this compound involves the chlorination of a 4-hydroxypyridine (or its tautomeric 4-pyridone) derivative. This transformation is not catalytic in the modern sense but relies on powerful stoichiometric reagents that act as both chlorinating and dehydrating agents.
The Role of Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the workhorse reagent for this transformation. The reaction proceeds by converting a hydroxyl or keto group at the 4-position of the pyridine ring into a chloro substituent. A key precursor for this route is 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile.
-
Causality of Reagent Choice: POCl₃ is exceptionally effective due to its dual function. The phosphorus atom is highly electrophilic and readily reacts with the pyridone oxygen. Subsequent intramolecular rearrangement and elimination steps, driven by the formation of a stable phosphate byproduct, result in the clean installation of a chlorine atom. This method is robust and high-yielding, making it a benchmark for industrial synthesis. A documented synthesis using this method reports a yield of 63%.[3]
Alternative Chlorinating Agents
Other strong chlorinating agents can, in principle, be used for similar transformations. For instance, bis(trichloromethyl)carbonate, also known as triphosgene, is employed for the chlorination of 3-cyanopyridine N-oxide to produce 2-chloro-3-cyanopyridine.[4][5] While not directly reported for the 4-position chlorination of our target's precursor, it represents a class of safer, solid alternatives to gaseous phosgene or highly corrosive reagents like POCl₃.
Pathway B: Catalytic Cyanation of Dichloropyridines (A Modern Approach)
A conceptually alternative route involves the introduction of a cyano group onto a pre-existing 2,4-dichloropyridine scaffold. This approach leverages modern advancements in transition-metal catalysis, particularly with palladium. While specific examples for the 3-position cyanation of 2,4-dichloropyridine are not prevalent in the literature, the underlying catalytic principles are well-established for a vast range of (hetero)aryl chlorides.[6][7]
Palladium-Catalyzed Cyanation
This is the most promising catalytic method for this transformation. The reaction involves the cross-coupling of an aryl halide with a cyanide source, catalyzed by a palladium complex.
-
Catalyst System: The efficacy of the reaction is highly dependent on the choice of palladium precursor and, critically, the phosphine ligand. Palladacycle precatalysts are often highly effective as they prevent catalyst poisoning by cyanide ions during the initial activation phase.[6][8] Ligands such as 1,4-bis(diphenylphosphino)butane (dppb) are known to facilitate the cyanation of challenging chloroarenes.[7]
-
Cyanide Source: Historically, toxic sources like KCN or NaCN were used. Modern protocols increasingly favor safer, less toxic alternatives. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as an excellent choice, being a stable, crystalline solid that reduces the concentration of free cyanide in solution, thereby minimizing catalyst deactivation.[6][8]
-
Challenges & Causality: The primary challenge in this pathway would be regioselectivity. The chlorine atoms at the 2- and 4-positions of the pyridine ring have different electronic environments and reactivities. Palladium-catalyzed couplings on dichloropyridines often show a preference for reaction at one position over the other, which can be controlled by the choice of ligand.[9] Achieving selective cyanation at the 3-position via a different mechanism (e.g., directed metalation followed by cyanation) would be a separate synthetic challenge.
Pathway C: The Potential of Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reagents in immiscible phases, such as a solid inorganic salt and an organic substrate solution.[10]
-
Principle of Operation: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms a lipophilic ion pair with an anion (like CN⁻) from the solid/aqueous phase. This ion pair is soluble in the organic phase, where the "naked" and highly reactive anion can react with the organic substrate.[11]
-
Application to this compound Synthesis: PTC could be hypothetically applied to a nucleophilic substitution reaction to introduce the cyanide group. This would offer the advantages of using inexpensive cyanide sources (e.g., NaCN) under mild, often solvent-free or biphasic conditions, which is beneficial for industrial-scale production.[12] However, specific, high-yield applications of PTC for the synthesis of this particular molecule are not yet well-documented, representing an opportunity for process innovation.
Quantitative Performance Comparison
The following table summarizes the performance of the most clearly documented synthetic method and provides representative conditions for potential catalytic approaches based on analogous reactions.
| Method/Pathway | Catalyst/Reagent | Starting Material | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pathway A | Phosphorus Oxychloride (POCl₃) | 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile | N/A | POCl₃ (reagent & solvent) | Reflux | 2 | 63% | [3] |
| Pathway B (Illustrative) | Pd(OAc)₂ / dppb | 2,4-dichloro-3-bromopyridine | K₄[Fe(CN)₆] | NMP | 120-140 | 12-24 | Hypothetical | [6][7] |
| Pathway C (Illustrative) | Tetrabutylammonium Bromide (TBAB) | 2,4-dichloro-3-halopyridine | NaCN | Toluene/Water | 80-100 | 4-8 | Hypothetical | [10][12] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Dehydrative Chlorination with POCl₃
This protocol is adapted from a patented procedure and represents the most established method.[3]
Materials:
-
2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq, 1.54 mmol, 238 mg)
-
Phosphorus oxychloride (POCl₃) (excess, ~0.7 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (238 mg) in phosphorus oxychloride (0.7 mL).
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.
-
To the obtained residue, cautiously add a saturated aqueous solution of sodium bicarbonate (10 mL) to neutralize the remaining acidic species. Caution: This neutralization is exothermic and may release gas.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The obtained residue is triturated with hexane to induce precipitation, yielding this compound as a white powder (167 mg, 63% yield).
Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Mechanism 1: Dehydrative Chlorination using POCl₃
The reaction likely proceeds through the activation of the pyridone oxygen by the electrophilic phosphorus center of POCl₃, forming a phosphate ester intermediate. Subsequent attack by a chloride ion, followed by elimination, yields the final chlorinated product.
Caption: Proposed mechanism for POCl₃-mediated chlorination.
Mechanism 2: Palladium-Catalyzed Cyanation Cycle
This catalytic cycle is fundamental to modern cross-coupling reactions and would be central to Pathway B. It involves three key steps: oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation of the cyanide group from the cyanide source to the palladium center, and reductive elimination to form the C-CN bond and regenerate the active catalyst.
Caption: General catalytic cycle for Pd-catalyzed cyanation.
Mechanism 3: Principle of Phase-Transfer Catalysis
PTC facilitates the transport of a reactive anion from an aqueous or solid phase into an organic phase where the reaction occurs.
Caption: Mechanism of Phase-Transfer Catalysis for cyanation.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through the dehydrative chlorination of a 2-chloro-4-pyridone precursor using a powerful reagent like phosphorus oxychloride. This method, while stoichiometric, is well-established and provides good yields.
Modern catalytic chemistry, however, presents significant opportunities for process improvement. The development of a regioselective, palladium-catalyzed cyanation of a readily available 2,4-dichloro-3-halopyridine precursor could offer a more elegant and potentially more sustainable route, especially with the use of non-toxic cyanide sources like K₄[Fe(CN)₆]. Similarly, the application of Phase-Transfer Catalysis could simplify reaction conditions and reduce solvent usage. Future research should focus on exploring these catalytic avenues to develop safer, more efficient, and environmentally benign manufacturing processes for this critical chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 5. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. crdeepjournal.org [crdeepjournal.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-3-cyanopyridine
As a critical intermediate in pharmaceutical synthesis, 2,4-Dichloro-3-cyanopyridine is a compound that demands meticulous handling from acquisition to disposal.[1] Its utility in drug development is paralleled by its hazardous nature, necessitating a disposal protocol that is not merely procedural, but rooted in a deep understanding of its chemical properties and associated risks. This guide provides an in-depth, field-proven framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Hazard Profile and Immediate Safety Imperatives
Understanding the "why" behind safety protocols is the cornerstone of a resilient safety culture. This compound is not a benign solid; its hazard profile is driven by its chemical structure—a halogenated pyridine ring coupled with a nitrile group. This combination makes it a toxic and irritant substance.[1][2]
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Hazard Statement | Signal Word |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[2] H312: Harmful in contact with skin[2] H332: Harmful if inhaled[2] | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] | Warning |
Mandatory Personal Protective Equipment (PPE)
Given the compound's toxicity and irritant nature, the selection of appropriate PPE is non-negotiable. Standard laboratory attire is insufficient.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles from contacting the eyes and face.[3] |
| Hand Protection | Butyl rubber or other resistant gloves | Standard nitrile gloves may offer insufficient protection against chlorinated solvents and reagents. Always consult the glove manufacturer's compatibility chart.[4] |
| Body Protection | A fully-buttoned, flame-resistant lab coat | Provides a barrier against accidental skin contact.[4] |
| Respiratory Protection | Work within a certified chemical fume hood | All handling and disposal preparations must occur within a fume hood to prevent inhalation of dusts or vapors.[4] |
Emergency Exposure Response
In the event of accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4][5]
-
Skin Contact: Flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Waste Containment and Segregation: A Proactive Protocol
The foundation of proper disposal is laid long before the waste is removed from the lab. It begins with rigorous segregation and containment at the point of generation.[6]
Causality of Segregation
This compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4][7] Co-mingling this waste with incompatible materials can lead to exothermic reactions, degradation, or the generation of toxic gases. Therefore, it must be collected in a dedicated waste stream.
Step-by-Step Containment Procedure
-
Select a Compatible Container: Choose a container made of a material chemically resistant to halogenated organic compounds, such as high-density polyethylene (HDPE). The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[4][6]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] The label must include:
-
Point of Generation: The waste container must be kept at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[6][8][9] This is typically within the fume hood where the work is performed.
The Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound is governed by federal and local regulations, including the Resource Conservation and Recovery Act (RCRA).[6] The following procedure ensures compliance and safety.
Step 1: Waste Classification and Collection
-
Classification: This compound is classified as a toxic hazardous waste. Its transportation is regulated under UN Class 6.1, Packing Group III, with the proper shipping name "NITRILES, SOLID, TOXIC, N.O.S.".[1]
-
Collection: Carefully transfer waste this compound solid and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) into the pre-labeled hazardous waste container. Minimize the generation of dust.
Step 2: Accumulation and Storage in the SAA
-
Secure Containment: Keep the waste container tightly sealed at all times, except when adding waste.[9]
-
Storage Location: Store the container in a secondary containment bin within the SAA to prevent the spread of material in case of a leak.[6] The SAA must be away from drains and incompatible chemicals.[4][10]
-
Volume Limits: Do not exceed 55 gallons of total hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[9] While this compound is not typically P-listed, it is best practice to manage quantities diligently.
Step 3: Arranging for Final Disposal
-
Request Pickup: Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[4]
-
Professional Disposal: The waste will be collected by trained EH&S personnel or a licensed hazardous waste contractor.[8]
-
Method of Destruction: The standard and most effective method for the final disposal of pyridine-based compounds is high-temperature incineration in a permitted hazardous waste incinerator.[11][12] This process ensures the complete destruction of the toxic organic molecule.
Spill Management and Decontamination
Accidents happen, but a prepared response can mitigate the consequences. The approach depends entirely on the scale of the spill.
Minor vs. Major Spills
-
Minor Spill: A spill that you can clean up in under 10 minutes with the available PPE and spill kit materials, without posing a significant inhalation or contact hazard.
-
Major Spill: Any spill outside of a fume hood, a large volume spill, or any spill you are not trained or equipped to handle.[4]
Spill Response Workflow
Caption: Decision workflow for responding to a this compound spill.
Minor Spill Cleanup Protocol
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the full PPE outlined in Table 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[5] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]
-
Decontamination: Wipe the spill area with a suitable solvent (consult the SDS and your institution's procedures), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal, label, and request pickup for the waste container.
By adhering to this comprehensive guide, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. The proper management of hazardous waste like this compound is a fundamental responsibility of every scientist.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. danielshealth.com [danielshealth.com]
- 7. fishersci.com [fishersci.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2,4-Dichloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to your essential guide for the safe and effective handling of 2,4-Dichloro-3-cyanopyridine. As a Senior Application Scientist, my goal is to provide you with a technical yet intuitive roadmap to navigate the complexities of working with this reactive intermediate. This document is designed to be more than a set of rules; it's a framework for building a culture of safety and precision in your laboratory. We will delve into the "why" behind each recommendation, ensuring that every step is a self-validating system for protecting yourself, your colleagues, and your research.
Understanding the Hazard Profile of this compound
This compound is a versatile building block in pharmaceutical and agrochemical synthesis.[1] However, its utility is matched by a significant hazard profile that demands respect and meticulous handling. This compound is classified as toxic if inhaled, harmful if swallowed, and harmful in contact with skin.[2] It is a skin, eye, and respiratory irritant.[2] The presence of both chloro- and cyano- functional groups necessitates a comprehensive approach to safety, considering the toxicological properties of each.
Key Hazards at a Glance:
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if it enters the body through ingestion, skin contact, or breathing.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact.[2][3] |
| Serious Eye Damage/Irritation | Can cause serious irritation or damage to the eyes.[2][3] |
| Respiratory Irritation | May cause irritation to the respiratory tract if dust or vapors are inhaled.[2] |
Understanding these hazards is the first step in mitigating risk. Every procedure that follows is designed to minimize or eliminate exposure through these routes.
The Last Line of Defense: Personal Protective Equipment (PPE)
Your Personal Protective Equipment (PPE) is the final barrier between you and the chemical. It is non-negotiable. The following PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[4] | Protects against accidental splashes of solutions or contact with airborne powder. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves. Butyl rubber or nitrile gloves are recommended.[2] Always double-glove. | Halogenated organic compounds can permeate many common glove materials. Butyl rubber offers excellent resistance to a wide range of chemicals, while nitrile provides good protection against chlorinated solvents.[2][5] Double-gloving provides an extra layer of safety in case the outer glove is compromised. Always inspect gloves for any signs of degradation or punctures before use.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of generating dust.[7] For weighing and transferring the solid, a respirator with a particulate filter (N95 or higher) is necessary.[8][9] | This compound is a powder, and fine particles can easily become airborne, posing a significant inhalation hazard. A certified chemical fume hood is the primary engineering control. In its absence or during operations with high dust potential, respiratory protection is essential.[10] |
| Protective Clothing | A flame-resistant lab coat, fully buttoned.[4] Closed-toe shoes are mandatory.[11] | A lab coat protects your skin and personal clothing from contamination. Flame-resistant material is a prudent precaution when working with any chemical. Closed-toe shoes protect your feet from spills. |
Operational Plan: From Receipt to Disposal
A proactive approach to safety involves a comprehensive plan for every stage of the chemical's lifecycle in your lab.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed.[12]
Safe Handling and Use: A Step-by-Step Protocol
All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the work area of any unnecessary items. Assemble all necessary equipment and reagents.
-
Weighing the Solid:
-
Perform this task in a ventilated balance enclosure or a designated area of the fume hood.
-
Use a disposable weigh boat to prevent contamination of the balance.
-
Handle the powder gently to minimize dust generation.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolving and Reactions:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Always use equipment that is in good condition and appropriate for the scale of the reaction.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label all waste containers.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
Accidents can happen, and a swift, informed response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
Spill Management
A spill of this compound must be handled promptly and safely.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Gently sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All solid waste (contaminated gloves, weigh boats, absorbent material) and liquid waste (reaction residues, contaminated solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Regulatory Compliance: this compound is a halogenated organic compound. Its disposal is regulated by the Environmental Protection Agency (EPA) and local authorities.[13] All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, you are not just following a protocol; you are actively participating in a culture of safety that is the bedrock of innovative and responsible research.
References
- 1. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. spokane.wsu.edu [spokane.wsu.edu]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. ishn.com [ishn.com]
- 10. Cyanide Poisoning: Symptoms, Treatment, Complications, and More [healthline.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
